molecular formula C10H14FN B072657 1-(4-Fluorophenyl)-2-methylpropan-2-amine CAS No. 1200-27-7

1-(4-Fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B072657
CAS No.: 1200-27-7
M. Wt: 167.22 g/mol
InChI Key: JITFIYFVPMQJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-methyl-2-propylamine is a fluorinated building block used for the synthesis of various pharmaceutical amides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITFIYFVPMQJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333787
Record name 1-(4-fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-27-7
Record name 1-(4-fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-methyl-2-aminopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine (also known as 4-Fluoro-α,α-dimethylphenethylamine or 4-Fluorophentermine ).

This molecule is a structural analog of phentermine, distinguished by the para-fluorine substitution on the aromatic ring. The presence of the gem-dimethyl group at the


-position creates significant steric hindrance, rendering standard nucleophilic substitution (

) pathways ineffective. Consequently, the synthesis requires carbocation-mediated methodologies or rearrangement protocols.

Retrosynthetic Analysis & Strategy Selection

The synthesis of sterically hindered primary amines requires bypassing the limitations of direct alkylation. For this target, two primary disconnections are chemically viable, but only one is scalable and industrially robust.

The Pathways[1][2]
  • Pathway A: The Ritter Reaction (Recommended)

    • Logic: Utilizes a stable tertiary carbocation intermediate generated from a tertiary alcohol. The high stability of the benzyl-adjacent tertiary cation makes this the thermodynamic favorite.

    • Precursor: 1-(4-Fluorophenyl)-2-methylpropan-2-ol.

  • Pathway B: The Hofmann Rearrangement

    • Logic: Rearrangement of a primary amide to an amine with the loss of a carbonyl carbon.

    • Precursor: 3-(4-Fluorophenyl)-2,2-dimethylpropanamide.

    • Drawback: Synthesizing the gem-dimethyl amide precursor often involves difficult dialkylation steps that suffer from poly-alkylation side reactions.

Selected Approach: This guide focuses on Pathway A (Ritter Reaction) due to its superior atom economy, fewer steps, and higher reliability for 4-fluoro analogs.

Retrosynthesis Diagram

Retrosynthesis Target Target: 1-(4-Fluorophenyl)-2-methylpropan-2-amine Intermediate1 Intermediate: N-Formyl-4-fluorophentermine Target->Intermediate1 Hydrolysis Alcohol Precursor: 1-(4-Fluorophenyl)-2-methylpropan-2-ol Intermediate1->Alcohol Ritter Reaction (NaCN/H2SO4) Grignard Grignard Reagent: 4-Fluorobenzyl Magnesium Chloride Alcohol->Grignard Nucleophilic Addn Start Starting Material: 4-Fluorobenzyl Chloride + Acetone Grignard->Start Mg/Ether

Caption: Retrosynthetic disconnection showing the tertiary alcohol as the linchpin intermediate.

Technical Protocol: The Ritter Reaction Route

Phase 1: Synthesis of the Tertiary Alcohol

The first objective is to construct the carbon skeleton with the quaternary center. This is achieved via a Grignard addition to acetone.

Reagents:

  • 4-Fluorobenzyl chloride (CAS: 352-11-4)

  • Magnesium turnings (activated)

  • Acetone (anhydrous)

  • Diethyl ether or THF (solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, place 1.1 eq of Mg turnings. Add a crystal of iodine and heat gently until iodine vaporizes to activate the surface.

  • Grignard Formation: Add 10% of the 4-fluorobenzyl chloride solution (in anhydrous ether). Initiate the reaction (exotherm/turbidity). Once initiated, add the remaining halide dropwise to maintain a gentle reflux.

    • Critical Check: 4-Fluorobenzyl chloride is less reactive than the bromide; if initiation fails, use 1,2-dibromoethane entrainment.

  • Addition: Cool the Grignard solution to 0°C. Add anhydrous acetone (1.2 eq) dropwise. The steric bulk of the benzyl group does not inhibit addition to the small ketone (acetone).

  • Quench: Quench with saturated

    
    . Extract with ether, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation is recommended, though the crude alcohol is often pure enough (>90%) for the Ritter step.

Data Output:

Parameter Specification
Intermediate 1-(4-Fluorophenyl)-2-methylpropan-2-ol
Appearance Clear, viscous oil
Key Impurity 4,4'-Difluorobibenzyl (Wurtz coupling product)

| Typical Yield | 75-85% |[1]

Phase 2: The Ritter Reaction (C-N Bond Formation)

This is the critical step where the hydroxyl group is converted to an amine (via an amide) using the stability of the tertiary carbocation.

Mechanism:

  • Protonation of the alcohol (-OH

    
     -OH
    
    
    
    ).
  • Loss of water to form the tertiary carbocation (stabilized by hyperconjugation and distance from the electron-withdrawing Fluorine).

  • Nucleophilic attack by the nitrile (Cyanide or Acetonitrile).

  • Formation of the Nitrilium ion, followed by hydration to the amide.

Reagents:

  • 1-(4-Fluorophenyl)-2-methylpropan-2-ol (from Phase 1)

  • Sodium Cyanide (NaCN) OR Acetonitrile (

    
    )
    
  • Sulfuric Acid (

    
    ), Glacial Acetic Acid[2]
    

Protocol (The Sodium Cyanide Variant - Formamide Route): Note: This variant is preferred for easier hydrolysis, but requires strict HCN safety protocols.

  • Setup: In a fume hood equipped with a scrubber, dissolve the alcohol in Glacial Acetic Acid (1.5 M concentration).

  • Acid Addition: Cool to 15°C. Slowly add concentrated

    
     (2.0 eq). The solution may darken.
    
  • Nitrile Addition: Add NaCN (1.5 eq) in small portions.

    • Safety: This generates HCN gas in situ. System must be closed/vented to a caustic scrubber.

  • Reaction: Stir at room temperature for 6–12 hours. The tertiary cation reacts with HCN to form the formamide intermediate.

  • Workup: Pour onto crushed ice. Neutralize carefully with NaOH to pH 6-7. Extract the N-formyl intermediate with dichloromethane.

Protocol (The Acetonitrile Variant - Acetamide Route): Safer, but hydrolysis is more difficult.

  • Replace NaCN with Acetonitrile (solvent/reagent).

  • Product is N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]acetamide.

Phase 3: Hydrolysis to the Amine Salt

The final step removes the protecting group (formyl or acetyl) to release the primary amine.

Reagents:

  • Hydrochloric Acid (6N to 12N)

  • Ethanol (cosolvent)

Methodology:

  • Reflux: Dissolve the amide in a mixture of Ethanol and concentrated HCl (1:1).

  • Kinetics: Reflux vigorously.

    • Formamide (from NaCN): Hydrolyzes in 2–4 hours.

    • Acetamide (from Acetonitrile): Requires 12–24 hours due to steric hindrance protecting the carbonyl from nucleophilic attack by water.

  • Isolation: Evaporate solvent to dryness. Recrystallize the residue from Isopropanol/Ether to obtain the pure Hydrochloride salt.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Grignard cluster_1 Phase 2: Ritter cluster_2 Phase 3: Hydrolysis Step1 Mg Activation Step2 Add 4-F-BnCl Step1->Step2 Step3 Add Acetone (-78 to 0°C) Step2->Step3 Step4 Acidify (H2SO4) Step3->Step4 Step5 Add Nitrile Source (NaCN or MeCN) Step4->Step5 Step6 Form Amide Step5->Step6 Step7 Reflux with HCl Step6->Step7 Step8 Crystallize HCl Salt Step7->Step8

Caption: Operational workflow for the Ritter-based synthesis.

Critical Process Parameters & Troubleshooting

The "Nitro-Alkylation" Trap

Researchers often attempt to synthesize this molecule via the alkylation of 2-nitropropane with 4-fluorobenzyl chloride, followed by reduction. This route is generally discouraged.

  • The Issue: The reaction between benzyl halides and nitronate anions (from 2-nitropropane) suffers from ambident nucleophilicity.

  • Outcome: The reaction favors O-alkylation over C-alkylation, resulting in the formation of 4-fluorobenzaldehyde (via the unstable nitronic ester) rather than the desired nitro-alkane.

  • Exception: This route only works efficiently if the aromatic ring has strong electron-withdrawing groups (like

    
    ) to facilitate an 
    
    
    
    radical mechanism, or if specific copper/redox catalysts are employed [1]. For the 4-fluoro analog, the Ritter reaction is significantly more reliable.
Comparison of Hydrolysis Rates

The steric bulk of the gem-dimethyl group shields the amide carbonyl, making hydrolysis the rate-limiting step.

Amide IntermediateHydrolysis ConditionsYieldDifficulty
Formamide (H-CO-NH-R)10% HCl, Reflux, 3h>90%Low
Acetamide (Me-CO-NH-R)Conc. HCl/BuOH, Reflux, 24h+60-75%High
Chloroacetamide Thiourea/EtOH (Cyclization)85%Medium

Recommendation: Use the Formamide route (NaCN) if safety permits. If avoiding cyanide is mandatory, use the Chloroacetonitrile Ritter variant, which can be cleaved under milder conditions using thiourea (forming a thiazole byproduct and releasing the amine).

Analytical Characterization (Expected Data)

To validate the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl , compare experimental data against these standards:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.20 (br s, 3H, 
      
      
      
      )
    • 
       7.25 (m, 2H, Ar-H)
      
    • 
       7.15 (m, 2H, Ar-H)
      
    • 
       2.85 (s, 2H, 
      
      
      
      -Ar)
    • 
       1.28 (s, 6H, 
      
      
      
      )
  • 13C NMR:

    • Distinctive quaternary carbon signal around

      
       55.0 ppm.
      
    • Doublet splitting on aromatic carbons due to

      
       coupling (
      
      
      
      ).
  • Melting Point (HCl Salt):

    • Expected range: 195–198°C (Sharp melting point indicates high purity).

References

  • Kornblum, N., et al. (1955). "The Reaction of Silver Nitrite with Alkyl Halides. The Mechanism of the Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society. Link (Foundational text on O- vs C-alkylation issues in nitro compounds).

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society. Link

  • Upadhyaya, K., et al. (2024).[3] "Synthesis of Phentermine and its Derivatives." Current Organic Synthesis. Link

  • BenchChem. (n.d.). "1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride Structure and Properties." Link

  • Coutts, R. T., et al. (1978).[4] "Synthesis of two in vivo metabolites of N-(n-propyl)phentermine." Canadian Journal of Chemistry.[4] Link (Details the Ritter reaction on methoxyphenyl analogs, applicable here).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)-2-methylpropan-2-amine, a substituted phenethylamine derivative, holds significant interest within the realms of medicinal chemistry and drug development. Its structural similarity to known psychoactive compounds, particularly amphetamine analogues, necessitates a thorough understanding of its physicochemical properties for applications in analytical chemistry, pharmacology, and toxicology. The introduction of a fluorine atom at the para-position of the phenyl ring significantly modulates the electronic properties of the molecule, thereby influencing its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of 1-(4-Fluorophenyl)-2-methylpropan-2-amine and its hydrochloride salt, offering field-proven insights and detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. 1-(4-Fluorophenyl)-2-methylpropan-2-amine is systematically named α,α-Dimethyl-4-fluorophenethylamine. The hydrochloride salt form is often utilized for its enhanced stability and crystallinity, which is advantageous for analytical applications.[1]

  • IUPAC Name: 1-(4-fluorophenyl)-2-methylpropan-2-amine

  • Molecular Formula: C₁₀H₁₄FN[2]

  • Molecular Weight: 167.22 g/mol [2]

  • CAS Number: 1200-27-7[2]

  • Chemical Structure:

    G 1-(4-Fluorophenyl)-2-methylpropan-2-amine 1-(4-Fluorophenyl)-2-methylpropan-2-amine

    Caption: 2D structure of 1-(4-Fluorophenyl)-2-methylpropan-2-amine.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for the development of analytical methods. The following table summarizes the key properties of 1-(4-Fluorophenyl)-2-methylpropan-2-amine. It is important to note that some of the available data are predicted values and should be confirmed by experimental determination for rigorous scientific applications.

PropertyValueSourceNotes
Physical Form Liquid (free base), White powder (HCl salt)[3], SWGDRUG[4]The physical state depends on whether it is the free base or a salt form.
Melting Point 185-186 °C (HCl salt)[3]
Boiling Point 82-83 °C at 9 mmHg[3]
pKa 9.88 ± 0.25 (Predicted)[3]The basicity of the primary amine is a critical determinant of its ionization state at physiological pH.
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 2 mg/mL[3]
Refractive Index 1.495[3]
Flash Point >110 °C[3]

Experimental Determination of Physicochemical Properties

To ensure the highest degree of scientific integrity, experimental verification of predicted values is essential. The following sections detail the methodologies for determining two critical parameters: the acid dissociation constant (pKa) and aqueous solubility.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 1-(4-Fluorophenyl)-2-methylpropan-2-amine, the pKa of its conjugate acid is determined. This value is crucial for predicting the extent of ionization at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a robust and widely accepted method for experimental pKa determination.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare Analyte Solution Dissolve ~20 mg of the compound in a methanol-water mixture (e.g., 1:9 v/v). acidify Acidify Solution Add a standardized solution of HCl to protonate the amine. prep->acidify Protonation titrate Titrate with Base Slowly add a standardized NaOH solution in small increments. acidify->titrate Initiate Titration measure Measure pH Record the pH of the solution after each addition of NaOH. titrate->measure Equilibration measure->titrate Iterate plot Plot Titration Curve Plot pH versus the volume of NaOH added. measure->plot Data Collection calculate Calculate pKa Determine the pH at the half-equivalence point, which corresponds to the pKa. plot->calculate Analysis

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) and standardize it.

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

    • Prepare a solvent mixture of methanol and deionized water (1:9 v/v).[5]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 1-(4-Fluorophenyl)-2-methylpropan-2-amine.[5]

    • Dissolve the compound in 50 mL of the methanol-water mixture. Gentle warming or sonication may be used to aid dissolution.

    • Add a stoichiometric excess of the standardized 0.1 M HCl to ensure complete protonation of the amine group.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

    • Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, stir the solution thoroughly and allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).

Causality Behind Experimental Choices: The use of a methanol-water co-solvent system is to ensure the complete dissolution of the analyte, which may have limited aqueous solubility.[5] The initial acidification ensures that the titration starts with the fully protonated form of the amine. Slow, incremental addition of the titrant allows for the system to reach equilibrium at each step, ensuring accurate pH measurements.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prepare_buffer Prepare Buffers Prepare aqueous buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4). add_compound Add Excess Compound Add an excess amount of the solid compound to each buffer. prepare_buffer->add_compound incubate Incubate and Agitate Incubate the suspensions at a constant temperature (e.g., 37 °C) with constant agitation for an extended period (e.g., 24-48 hours). add_compound->incubate Initiate Equilibration separate Separate Solid and Liquid Centrifuge or filter the samples to remove undissolved solid. incubate->separate After Equilibration quantify Quantify Concentration Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. separate->quantify Analysis of Soluble Fraction

Caption: Workflow for aqueous solubility determination by the shake-flask method.

  • Preparation of Media:

    • Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation and Equilibration:

    • Add an excess amount of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride to vials containing a known volume of each buffer. The presence of undissolved solid should be visually confirmed.

    • Seal the vials and place them in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[6]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24 to 48 hours). Periodically withdraw samples to confirm that the concentration has reached a plateau.[6]

  • Sample Processing and Analysis:

    • After equilibration, carefully withdraw an aliquot from each vial and separate the undissolved solid from the solution by centrifugation or filtration.[6]

    • Immediately dilute the supernatant with a suitable solvent to prevent precipitation.

    • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

Causality Behind Experimental Choices: Using a range of pH buffers is critical as the solubility of an ionizable compound like 1-(4-Fluorophenyl)-2-methylpropan-2-amine is pH-dependent. Maintaining a constant temperature of 37 °C simulates the conditions within the human body.[6] Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a saturated solution and thus determining the equilibrium solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. For 1-(4-Fluorophenyl)-2-methylpropan-2-amine and its analogues, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are commonly employed.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of the related compound 4-fluoroamphetamine shows characteristic fragmentation patterns that can be used for its identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. Spectroscopic data for 4-fluoroamphetamine HCl is available and can serve as a reference.[4]

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can identify the functional groups present in the molecule. The IR spectrum of 4-fluoroamphetamine HCl shows characteristic absorption bands for the N-H bonds of the amine and the C-F bond of the fluorinated phenyl ring.[4]

Conclusion

A comprehensive understanding of the physicochemical properties of 1-(4-Fluorophenyl)-2-methylpropan-2-amine is fundamental for its development and application in scientific research. This guide has provided a detailed overview of its key characteristics and has outlined robust, field-proven methodologies for the experimental determination of its pKa and aqueous solubility. By adhering to these self-validating protocols, researchers can ensure the generation of accurate and reliable data, which is the cornerstone of scientific integrity and successful drug development.

References

  • SWGDRUG. (2013, June 14). 4-Fluoroamphetamine. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

Sources

1-(4-Fluorophenyl)-2-methylpropan-2-amine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Fluorophenyl)-2-methylpropan-2-amine Structural Analogs, Synthesis, and Pharmacological Divergence

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 1-(4-Fluorophenyl)-2-methylpropan-2-amine[1]

  • Common Designations: 4-Fluoro-phentermine; 4-F-Phentermine; para-fluoro-α,α-dimethylphenethylamine.

  • Chemical Class: Halogenated Phenethylamine / Amphetamine Derivative.

  • Molecular Formula: C₁₀H₁₄FN

  • Molecular Weight: 167.23 g/mol

Scientific Significance: This compound represents a critical structural bridge in medicinal chemistry between the purely noradrenergic/dopaminergic anorectic Phentermine and the highly serotonergic (and potentially neurotoxic) Chlorphentermine . The introduction of the fluorine atom at the para position serves two primary functions in drug design:

  • Metabolic Blockade: It prevents para-hydroxylation by Cytochrome P450 enzymes, a primary clearance pathway for the parent scaffold, potentially extending the pharmacokinetic half-life [1].

  • Electronic Modulation: The high electronegativity of fluorine alters the electron density of the aromatic ring, modulating affinity for the Serotonin Transporter (SERT) without the steric bulk associated with chlorine or bromine substituents [2].

Part 2: Chemical Synthesis & Production Protocols

For research applications requiring high purity (>98%), the Grignard-Ritter Sequence is the preferred synthetic pathway. Unlike the nitroalkene reduction route used for amphetamines (which struggles with steric hindrance at the gem-dimethyl position), this route leverages the stability of the tertiary carbocation intermediate.

Protocol A: The Grignard-Ritter Sequence

Phase 1: Nucleophilic Addition (Formation of the Tertiary Alcohol)

  • Precursors: 4-Fluorobenzyl chloride, Magnesium turnings, Acetone (anhydrous).

  • Solvent System: Diethyl Ether or THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Grignard Formation: Activate Mg turnings with iodine crystals. Add 4-Fluorobenzyl chloride dropwise in ether to generate (4-fluorobenzyl)magnesium chloride. Maintain reflux to prevent coupling side-reactions (Wurtz coupling).

  • Addition: Cool the Grignard reagent to 0°C. Add anhydrous acetone slowly. The nucleophilic carbon attacks the carbonyl, forming the alkoxide.

  • Quench: Hydrolyze with saturated NH₄Cl solution. Extract the organic layer and evaporate to yield 1-(4-fluorophenyl)-2-methylpropan-2-ol .

    • Critical Control Point: Ensure complete dryness of acetone; water kills the Grignard reagent instantly.

Phase 2: The Ritter Reaction (Amine Installation)

  • Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (conc.), Glacial Acetic Acid.

  • Mechanism: Generation of a stable tertiary carbocation followed by nucleophilic attack by the nitrile nitrogen.

Step-by-Step Workflow:

  • Carbocation Generation: Dissolve the tertiary alcohol in glacial acetic acid. Add concentrated H₂SO₄ dropwise at <20°C. The acid protonates the hydroxyl group, which leaves as water, creating a stable tertiary carbocation stabilized by the hyperconjugation of the gem-dimethyl groups.

  • Nitrile Attack: Add Sodium Cyanide (toxic - handle with extreme care) or Acetonitrile. The nitrile nitrogen attacks the carbocation.

    • Note: Using NaCN yields the formamido intermediate; Acetonitrile yields the acetamido intermediate. NaCN is preferred for easier hydrolysis but requires stricter safety protocols.

  • Hydrolysis: Reflux the intermediate amide with HCl to cleave the acyl group, yielding the primary amine salt: 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride .

Synthesis Pathway Visualization

SynthesisPathway Precursor 4-Fluorobenzyl Chloride Grignard Grignard Reagent (R-MgCl) Precursor->Grignard + Mg / Ether Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol + Acetone Carbocation Tertiary Carbocation Alcohol->Carbocation + H2SO4 (-H2O) Amide N-Formyl Intermediate Carbocation->Amide + NaCN (Ritter Attack) Product 4-Fluoro-Phentermine (Amine Salt) Amide->Product + HCl / Reflux (Hydrolysis)

Caption: Figure 1. The Grignard-Ritter synthetic pathway for gem-dimethyl phenethylamines, bypassing steric hindrance issues common in nitro-aldol condensations.

Part 3: Structure-Activity Relationships (SAR) & Pharmacology

The pharmacological profile of 4-Fluoro-phentermine is defined by the interplay between the alpha-gem-dimethyl steric hindrance and the para-fluorine electronic effects.

Transporter Selectivity Profile

The addition of the fluorine atom shifts the selectivity ratio compared to the parent compound.

CompoundStructureNET AffinityDAT AffinitySERT AffinityPrimary Effect
Phentermine UnsubstitutedHighModerateNegligibleNE Release (Anorectic)
4-Fluoro-Phentermine 4-FluoroHighModerateModerate Mixed NE/5-HT Release
Chlorphentermine 4-ChloroModerateLowHigh 5-HT Release (Anorectic)
4-FA 4-Fluoro (α-methyl)HighHighHighTriple Releaser (Empathogen)
  • Causality: The 4-position on the phenyl ring dictates SERT binding. Bulky, lipophilic groups (Cl, CF3) lock the molecule into the SERT binding pocket. Fluorine, being small (Van der Waals radius similar to H) but highly electronegative, increases SERT affinity relative to Phentermine but does not abolish NET/DAT affinity as effectively as Chlorine does [3].

  • Result: 4-Fluoro-phentermine likely exhibits a "hybrid" profile—retaining the psychostimulant alertness of phentermine (NET/DAT) while introducing a serotonergic satiety component (SERT).

Metabolic Stability (The Fluorine Effect)

In unsubstituted phentermine, a major clearance pathway is aromatic hydroxylation at the 4-position.

  • Mechanism: CYP450 enzymes attack the electron-rich aromatic ring.

  • Intervention: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting Hydrogen with Fluorine at the para-position effectively blocks this metabolic route [1].

  • Implication: 4-Fluoro-phentermine is expected to have a longer half-life and higher oral bioavailability than phentermine, necessitating dose adjustments in experimental models to avoid accumulation toxicity.

Part 4: Experimental Protocols for Validation

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

To verify the SAR hypothesis, the following binding assay is standard.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.[2]

  • Test Compound: 4-Fluoro-phentermine HCl.

Workflow:

  • Cell Preparation: Harvest cells and suspend in Krebs-Ringer-HEPES buffer (pH 7.4).

  • Incubation: Aliquot cells into 96-well plates. Add Test Compound (concentration range 1 nM to 100 μM). Incubate for 10 min at 25°C.

  • Uptake Initiation: Add specific [³H] radioligand to each well. Incubate for 5-10 min.

  • Termination: Rapidly filter cells through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake. Determine IC50 using non-linear regression (GraphPad Prism).

SAR Decision Logic Visualization

SAR_Logic Start Base Scaffold: Phentermine Mod1 Modification: Para-Fluorination Start->Mod1 Path_Metabolism Metabolic Pathway Mod1->Path_Metabolism Path_Binding Binding Pathway Mod1->Path_Binding Effect_Metabolism Blocks CYP450 Para-Hydroxylation Path_Metabolism->Effect_Metabolism Outcome_Metabolism Increased Half-life (t1/2) Effect_Metabolism->Outcome_Metabolism Effect_Binding Electronic w/o Steric Bulk Path_Binding->Effect_Binding Outcome_Binding Increased SERT Affinity Retained NET Affinity Effect_Binding->Outcome_Binding

Caption: Figure 2. Pharmacodynamic and pharmacokinetic consequences of para-fluorination on the phentermine scaffold.

Part 5: Safety & Regulatory Context

Toxicology Alert: Researchers must distinguish 4-Fluoro-phentermine from 4-Chloro-phentermine and Fenfluramine . The latter compounds are associated with valvular heart disease and pulmonary hypertension, often linked to 5-HT2B receptor agonism [4]. While fluorine is less lipophilic than chlorine, any phenethylamine with significant serotonergic activity warrants screening for 5-HT2B agonism early in the development cycle.

Regulatory Status: As a structural analog of Phentermine (Schedule IV in the US), 4-Fluoro-phentermine may be treated as a controlled substance analog under the Federal Analogue Act if intended for human consumption. It is strictly for forensic and research applications.

References

  • Mori, M., et al. (1992). "The formation of metabolites of mephentermine by microsomal and cytosolic preparations of male Wistar rat livers."[3] Xenobiotica, 22(4), 451-457.[3]

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology, 559(2-3), 132-137.

  • Rothman, R. B., & Baumann, M. H. (2009). "Serotonergic drugs and valvular heart disease." Expert Opinion on Drug Safety, 8(3), 317-329.

Sources

Technical Monograph: Pharmacological Profile of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth pharmacological analysis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine, scientifically designated as 4-Fluoro-Phentermine (4-F-Phentermine) .

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)-2-methylpropan-2-amine is a para-halogenated amphetamine derivative and a structural analogue of the anorectic agent phentermine. By introducing a fluorine atom at the para-position of the phenyl ring, the compound undergoes significant shifts in pharmacodynamic selectivity and metabolic stability compared to its parent scaffold.

  • IUPAC Name: 1-(4-Fluorophenyl)-2-methylpropan-2-amine[1]

  • Common Designations: 4-Fluoro-Phentermine, 4-F-Phentermine, para-fluoro-

    
    -dimethylphenethylamine.[2]
    
  • CAS Registry Number: 1200-27-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    FN[1][3]
  • Molecular Weight: 167.22 g/mol [1]

This guide analyzes the compound's transition from a norepinephrine-dominant releaser (Phentermine) to a putative triple monoamine releasing agent (SNDRA) with enhanced serotonergic potency, governed by Structure-Activity Relationship (SAR) principles.

Chemical Structure & SAR Analysis

The pharmacological divergence of 4-F-Phentermine from Phentermine is driven by two structural determinants: the


-dimethyl steric hindrance and the para-fluorine substitution.
The Para-Substitution Rule

In phenethylamine pharmacology, substitution at the 4-position (para) of the phenyl ring is the primary determinant of Serotonin Transporter (SERT) affinity.

  • Phentermine (Unsubstituted): Negligible SERT affinity; acts primarily on Norepinephrine (NET) and Dopamine (DAT) transporters.

  • 4-F-Phentermine (Para-Fluoro): The electronegative and lipophilic fluorine atom increases binding affinity for SERT, shifting the profile toward a balanced Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).

  • Chlorphentermine (Para-Chloro): A close homolog where the larger chlorine atom creates high SERT selectivity but introduces significant pulmonary toxicity risks. 4-F-Phentermine represents an intermediate steric profile between Phentermine and Chlorphentermine.

Metabolic Stability (C-F Bond)

The carbon-fluorine bond is one of the strongest in organic chemistry (~110 kcal/mol). In phentermine, the primary metabolic route is para-hydroxylation . The presence of fluorine at this position blocks this pathway, forcing metabolism through slower secondary routes (e.g., N-oxidation or side-chain degradation), theoretically extending the biological half-life significantly beyond phentermine's 20-hour average.

Visualization: Structural Homology & SAR Logic

SAR_Analysis Phentermine Phentermine (Parent Scaffold) High NET/DAT, Low SERT Substitution Para-Position Modification Phentermine->Substitution Starting Point Four_F_Phen 4-F-Phentermine (Target Compound) Balanced SNDRA Blocked p-Hydroxylation Substitution->Four_F_Phen + Fluorine atom (Bioisostere) Chlorphentermine Chlorphentermine (Homolog) High SERT Selectivity Historical Toxicity Substitution->Chlorphentermine + Chlorine atom (Steric Bulk) Four_F_Phen->Chlorphentermine Structural Similarity

Figure 1: SAR progression from Phentermine to its halogenated analogues.

Pharmacodynamics: Mechanism of Action

4-F-Phentermine acts as a substrate-type releasing agent. It enters the presynaptic neuron via membrane transporters (NET/SERT/DAT) and interacts with intracellular targets.

VMAT2 Reversal & TAAR1 Agonism

Once inside the cytosol, the compound likely targets the Vesicular Monoamine Transporter 2 (VMAT2) and Trace Amine-Associated Receptor 1 (TAAR1) .

  • TAAR1 Activation: Binding to intracellular TAAR1 triggers a signaling cascade (cAMP/PKA) that phosphorylates the transporters (DAT/NET/SERT), causing them to reverse direction (efflux).

  • VMAT2 Interaction: It disrupts the pH gradient of synaptic vesicles, causing leakage of monoamines (5-HT, DA, NE) into the cytosol.

  • Result: Massive efflux of neurotransmitters into the synaptic cleft, independent of action potentials.

Receptor Selectivity Profile (Predicted)

Based on the profile of 4-Fluoroamphetamine (4-FA) and Chlorphentermine:

  • NET (Norepinephrine): High Affinity (Stimulation, Anorexia).

  • DAT (Dopamine): Moderate Affinity (Euphoria, Reinforcement).

  • SERT (Serotonin): Moderate-High Affinity (Mood elevation, Empathy). Significantly higher than phentermine.

  • 5-HT2B Receptor: CRITICAL SAFETY FLAG. Para-substituted phenethylamines (e.g., Fenfluramine) often exhibit 5-HT2B agonism, which is causally linked to cardiac valvulopathy. 4-F-Phentermine carries a theoretical risk of this activity.

Visualization: Signaling Pathway

MOA_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Neurotransmitters Increased DA / NE / 5-HT Compound 4-F-Phentermine (Intracellular) TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Disruption Transporter DAT/NET/SERT (Reversed) TAAR1->Transporter Phosphorylation (PKA Pathway) VMAT2->Compound Vesicular Depletion Transporter->Neurotransmitters Efflux

Figure 2: Presynaptic mechanism of action involving TAAR1 agonism and transporter reversal.

Experimental Protocols: In Vitro Characterization

For researchers validating the specific affinity profile of 4-F-Phentermine, the following Monoamine Uptake Inhibition Assay is the gold standard.

Protocol: HEK293 Monoamine Transporter Assay

Objective: Determine


 and 

values for NET, DAT, and SERT.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands:

    
    Norepinephrine, 
    
    
    
    Dopamine,
    
    
    Serotonin.
  • Test Compound: 4-F-Phentermine HCl (dissolved in DMSO).

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293 cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Incubation:

    • Aliquot

      
       cells/well into 96-well plates.
      
    • Add 4-F-Phentermine at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 10 minutes at 37°C to allow equilibrium.

  • Uptake Initiation: Add specific radioligand (final conc. 20 nM) to each well.

  • Termination: After 5 minutes (DAT/SERT) or 10 minutes (NET), terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot log-concentration vs. % uptake. Fit non-linear regression to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Toxicology & Safety Assessment

Warning: This compound is a research chemical with no established human safety profile. Risks are extrapolated from structural homologs.

Hazard ClassSpecific RiskMechanism
Cardiovascular Valvular Heart DiseasePotential 5-HT2B agonism . Para-halogenated anorectics (e.g., fenfluramine) are notorious for causing fibroblast proliferation on heart valves via this receptor [1].
Pulmonary Pulmonary HypertensionLinked to high plasma serotonin levels and SERT interaction, historically seen with Chlorphentermine and Aminorex [2].[4]
Neurotoxicity Serotonergic DepletionPara-halogenated amphetamines (e.g., 4-CA, 4-FA) can cause long-term depletion of 5-HT. The steric bulk of 4-F-Phentermine may mitigate this compared to 4-FA, but the risk persists [3].
Metabolic AccumulationBlockade of para-hydroxylation may lead to unexpectedly long half-lives and accumulation upon repeated dosing.

References

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. Link

  • Ghofrani, H. A., et al. (2006). Sildenafil for long-term treatment of nonoperable chronic thromboembolic pulmonary hypertension. The Lancet. Link

  • Baumann, M. H., et al. (2011). Structure-activity relationships of bath salts and related designer drugs. Neuropsychopharmacology. Link

  • Benchchem. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride Product Information. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2413549, 1-(4-Fluorophenyl)-2-methylpropan-2-amine. Link

Sources

A Comprehensive Technical Guide to 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-methylpropan-2-amine is a synthetic compound belonging to the class of fluorinated α,α-dialkylphenethylamines.[1] Its structure, characterized by a para-fluorinated phenyl ring and a tertiary amine, distinguishes it from more commonly studied amphetamine analogues. This guide provides an in-depth technical overview of its chemical identity, synthesis, and currently understood pharmacological profile, intended to support research and development activities in medicinal chemistry and neuropharmacology.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for accurate scientific communication and database searches.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is 1-(4-Fluorophenyl)-2-methylpropan-2-amine .[2]

Synonyms and Identifiers

For comprehensive literature and database searching, a variety of synonyms and identifiers are utilized:

  • 4-Fluoro-α,α-dimethylbenzeneethanamine[3]

  • α,α-Dimethyl-4-fluorophenethylamine[4]

  • 1-(4-Fluorophenyl)-2-methyl-2-propylamine[3]

  • 4-Fluorophenyl-2-methyl-2-aminopropane[2]

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1200-27-7[2][3]
Molecular Formula C₁₀H₁₄FN[2][3]
Molecular Weight 167.22 g/mol [2][3]
SMILES FC1=CC=C(CC(C)(C)N)C=C1[1]
InChI InChI=1S/C10H14FN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3[3]

Physicochemical Properties

Understanding the physicochemical properties is critical for experimental design, including solvent selection and analytical method development.

Table 2: Physicochemical Data

PropertyValueNotes
Appearance Yellow or colorless liquid[2]
Boiling Point 228.1°C at 760 mmHg[2]
Density 1.024 g/cm³[2]
Flash Point 101.9°C[2]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 2 mg/mL[3]

Synthesis and Methodology

The synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-amine can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by a series of transformations to yield the final amine.

Proposed Synthetic Pathway

A likely synthetic route, adapted from methodologies for similar 2-methyl-1-substituted phenyl-2-propanamine compounds, is outlined below. This multi-step synthesis prioritizes commercially available starting materials and well-documented reactions.

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Deprotection (Catalytic Hydrogenation) A 4-Fluorobenzyl chloride C 2-Methyl-1-(4-fluorophenyl)-2-butyronitrile A->C Base (e.g., NaH) B Isobutyronitrile B->C C_ref D 2-Methyl-1-(4-fluorophenyl)-2-butyric acid D_ref C_ref->D Base (e.g., NaOH), H₂O, Heat E Benzyl 2-methyl-1-(4-fluorophenyl)-2-propylcarbamate E_ref D_ref->E 1. SOCl₂ 2. NaN₃ 3. Benzyl alcohol, Heat F 1-(4-Fluorophenyl)-2-methylpropan-2-amine E_ref->F H₂, Pd/C

Figure 1: Proposed synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Methyl-1-(4-fluorophenyl)-2-butyronitrile

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF, add isobutyronitrile (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Methyl-1-(4-fluorophenyl)-2-butyric acid

  • Dissolve the nitrile from Step 1 in ethanol and add an aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Benzyl 2-methyl-1-(4-fluorophenyl)-2-propylcarbamate via Curtius Rearrangement

  • Treat the carboxylic acid from Step 2 with thionyl chloride to form the acyl chloride.

  • React the acyl chloride with sodium azide in a suitable solvent to form the acyl azide.

  • Heat the acyl azide in the presence of benzyl alcohol to induce the Curtius rearrangement and trapping of the isocyanate intermediate to form the benzyl carbamate.

Step 4: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

  • Dissolve the benzyl carbamate from Step 3 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the final product.

Pharmacology and Mechanism of Action

While specific pharmacological studies on 1-(4-fluorophenyl)-2-methylpropan-2-amine are limited, its structural similarity to other phenethylamines allows for informed hypotheses regarding its mechanism of action.

Monoamine Reuptake Inhibition and Release

The primary proposed mechanism of action for this class of compounds is the modulation of monoamine neurotransmitters. It is suggested to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[4] This dual action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potential stimulant effects.[4]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE, 5-HT) Neurotransmitters DA, NE, 5-HT Vesicle->Neurotransmitters Release DAT DAT DAT->Vesicle Reverses Transport NET NET NET->Vesicle Reverses Transport SERT SERT SERT->Vesicle Reverses Transport Compound 1-(4-Fluorophenyl)- 2-methylpropan-2-amine Compound->DAT Blocks Reuptake Compound->NET Blocks Reuptake Compound->SERT Blocks Reuptake Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds Signal Transduction Signal Transduction Receptors->Signal Transduction

Figure 2: Proposed mechanism of action at the monoaminergic synapse.

The α,α-dimethyl substitution may influence the selectivity and potency of the compound towards the different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). Generally, compounds in this broader class are potent inhibitors of the dopamine transporter and also inhibit norepinephrine reuptake, while having less activity at the serotonin transporter.[5]

Structure-Activity Relationship (SAR)
  • α,α-Dimethyl Group: This structural feature is significant. Compared to amphetamine (α-methyl) or phenethylamine, the gem-dimethyl group at the alpha position can increase metabolic stability by sterically hindering enzymatic degradation. It may also alter the binding affinity and selectivity for monoamine transporters.

  • Para-Fluoro Substitution: The fluorine atom at the 4-position of the phenyl ring is a common modification in medicinal chemistry. It can enhance metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenethylamines. Additionally, the electron-withdrawing nature of fluorine can influence the pKa of the amine and its interaction with biological targets.

Analytical Characterization

For research and forensic applications, robust analytical methods are essential for the identification and quantification of 1-(4-fluorophenyl)-2-methylpropan-2-amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the identification of novel psychoactive substances. The compound would be expected to produce a characteristic mass spectrum upon electron ionization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural elucidation.

  • Infrared (IR) Spectroscopy: Can be used for the differentiation of positional isomers.[4]

Potential Applications and Future Directions

The primary application of 1-(4-fluorophenyl)-2-methylpropan-2-amine is currently as a research chemical and a fluorinated building block for the synthesis of pharmaceutical amides.[3] Its potential as a pharmacological tool lies in its ability to probe the structure-activity relationships of monoamine transporter ligands.

Further research is warranted to:

  • Determine the precise binding affinities (Ki values) for DAT, NET, and SERT.

  • Conduct in vivo studies to characterize its pharmacokinetic profile and behavioral effects.

  • Evaluate its potential as a lead compound for the development of novel therapeutics targeting monoaminergic systems.

Safety and Handling

According to available safety data, 1-(4-fluorophenyl)-2-methylpropan-2-amine is considered a corrosive material that can cause severe skin burns and eye damage.[6] The toxicological properties have not been fully investigated.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

Technical Monograph: Structural & Functional Analysis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Profile

The molecule 1-(4-Fluorophenyl)-2-methylpropan-2-amine , commonly referred to as 4-Fluorophentermine , represents a specific halogenated modification of the anorectic agent phentermine. Its core structure is defined by two critical pharmacophores: a gem-dimethyl substituted amine chain (steric shield) and a para-fluorinated phenyl ring (metabolic modulator).

Core Structural Analysis

The "core" of this molecule is not merely the carbon skeleton but the interplay between steric hindrance and electronic modulation.

  • The gem-Dimethyl "Shield" (C2 Position):

    • Unlike amphetamine, which possesses a single methyl group at the alpha position, this molecule features a quaternary carbon at the alpha position (relative to the amine).

    • Mechanistic Impact: This steric bulk prevents the molecule from being a substrate for Monoamine Oxidase (MAO) A or B. The amine cannot be oxidized to the imine/aldehyde, resulting in a significantly prolonged half-life compared to non-methylated phenethylamines.

  • The para-Fluoro Substituent (C4' Position):

    • Bioisosterism: The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity.

    • Metabolic Blockade: In phentermine, the primary metabolic pathway involves p-hydroxylation by CYP3A4. The C-F bond (approx. 116 kcal/mol) is metabolically stable, effectively blocking this degradation pathway. This modification typically increases lipid solubility (LogP) and blood-brain barrier (BBB) permeability.

Physicochemical Data Summary
PropertyValue (Predicted/Exp)Significance
Molecular Formula C₁₀H₁₄FNCore Composition
Molecular Weight 167.22 g/mol Small Molecule (<500 Da)
LogP (Lipophilicity) ~2.5 - 2.8High BBB Permeability
pKa (Amine) ~10.1Protonated at physiological pH
H-Bond Donors 1 (Amine)Receptor Interaction
Rotatable Bonds 2Conformational Flexibility

Synthetic Pathways & Process Optimization

The synthesis of tertiary alkyl amines is challenging due to the difficulty of SN2 substitution on tertiary carbons. The most robust industrial and laboratory route for this core is the Ritter Reaction , utilizing a stable tertiary carbocation intermediate.

Pathway Visualization (Graphviz)

Synthesis_Pathway Start 4-Fluorophenylacetone Alcohol Tertiary Alcohol Intermediate Start->Alcohol Grignard Addition Grignard Methyl Magnesium Bromide (MeMgBr) Grignard->Alcohol Ritter Ritter Reaction (Acetonitrile + H2SO4) Alcohol->Ritter Carbocation Formation Amide N-Acetyl Intermediate Ritter->Amide Nucleophilic Attack Hydrolysis Acid Hydrolysis (HCl) Amide->Hydrolysis Deacetylation Product 4-F-Phentermine HCl Hydrolysis->Product Crystallization

Figure 1: The Ritter Reaction pathway for the synthesis of 4-Fluorophentermine, utilizing a tertiary alcohol precursor.

Detailed Experimental Protocol (Ritter Route)

Objective: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-amine via the tertiary alcohol.

Phase 1: Precursor Synthesis (Grignard)

  • Reagents: 4-Fluorophenylacetone (1.0 eq), Methylmagnesium bromide (1.2 eq, 3M in ether), Anhydrous THF.

  • Procedure:

    • Cool the MeMgBr solution to 0°C under nitrogen atmosphere.

    • Add 4-Fluorophenylacetone dropwise over 30 minutes. Note: Exothermic reaction; monitor internal temp < 10°C.

    • Stir at room temperature for 2 hours.

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

    • Validation: TLC should show disappearance of ketone. Evaporate solvent to yield 1-(4-fluorophenyl)-2-methylpropan-2-ol.

Phase 2: The Ritter Reaction (Amidation)

  • Reagents: Tertiary alcohol (from Phase 1), Acetonitrile (Solvent/Reactant), Sulfuric Acid (H₂SO₄, conc), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the tertiary alcohol in Glacial Acetic Acid and Acetonitrile (5.0 eq).

    • Cool to 0-5°C.

    • Critical Step: Add H₂SO₄ dropwise. Caution: The formation of the tertiary carbocation is rapid. Control exotherm.

    • Allow to warm to room temperature and stir for 12-24 hours.

    • Pour mixture onto crushed ice. The N-acetyl intermediate may precipitate or require extraction (DCM).

Phase 3: Hydrolysis to Amine

  • Reagents: N-acetyl intermediate, HCl (20% aq), Ethanol.

  • Procedure:

    • Reflux the amide in HCl/Ethanol for 12 hours.

    • Concentrate in vacuo.

    • Basify with NaOH (pH > 12) to liberate the free base.

    • Extract with Diethyl Ether, dry over MgSO₄, and precipitate as the Hydrochloride salt using HCl gas/ether.

Pharmacodynamic & Pharmacokinetic Implications[2]

The structural core of 1-(4-Fluorophenyl)-2-methylpropan-2-amine dictates a specific pharmacological profile distinct from its parent compound.

Mechanism of Action (SAR)

This molecule functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) .[1]

  • VMAT2 Interaction: Similar to phentermine, it enters the presynaptic neuron via the membrane transporter (DAT/NET). Once inside, it interacts with VMAT2 (Vesicular Monoamine Transporter 2), collapsing the vesicular pH gradient and forcing monoamines into the cytoplasm.

  • TAAR1 Agonism: It is hypothesized to activate Trace Amine Associated Receptor 1 (TAAR1), reversing the transport direction of DAT/NET, causing efflux of dopamine and norepinephrine into the synaptic cleft.

Metabolic Fate Comparison

The following diagram illustrates the metabolic divergence caused by the fluorine substitution.

Metabolism_Comparison Phentermine Phentermine CYP3A4 CYP3A4 Oxidation Phentermine->CYP3A4 p_OH p-Hydroxy-Phentermine (Inactive/Excreted) CYP3A4->p_OH F_Phen 4-F-Phentermine Block C-F Bond Blocks CYP3A4 F_Phen->Block N_Ox N-Oxidation (Minor Pathway) F_Phen->N_Ox Unchanged Renal Excretion (Unchanged) Block->Unchanged

Figure 2: Metabolic blockade at the para-position shifts the elimination profile of 4-F-Phentermine toward renal excretion of the unchanged parent drug.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized core must be validated using the following self-validating analytical systems.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.00 - 7.20 ppm (m, 4H): Characteristic aromatic signal. The fluorine coupling will split these signals (unlike the singlet/multiplet in unsubstituted phentermine).

    • δ 2.65 ppm (s, 2H): Benzylic -CH₂- protons.

    • δ 1.15 ppm (s, 6H): gem-Dimethyl protons (Singlet is crucial; splitting indicates failure of alkylation).

  • ¹⁹F NMR:

    • δ -116 ppm: Single peak confirming mono-fluorination at the para position.

Mass Spectrometry (GC-MS)
  • Fragmentation Pattern:

    • Base Peak (m/z 58): Corresponds to the fragment [C(CH₃)₂NH₂]⁺. This is the "fingerprint" of the 2-methylpropan-2-amine tail.

    • Molecular Ion (M+): Weak or absent due to rapid fragmentation.

    • Benzylic Cation: Significant peak corresponding to the 4-fluorobenzyl carbocation.

References

  • PubChem. (2025).[2][3][4] Phentermine Compound Summary. National Library of Medicine. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse. [Link]

  • Cho, A. K. (1990). Ice: A new dosage form of an old drug. Science (Discussing metabolic implications of alpha-methylation). [Link]

Sources

Technical Guide: Bioactivity Profiling & Screening of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(4-Fluorophenyl)-2-methylpropan-2-amine Common Aliases: 4-Fluorophentermine, 4-F-Phentermine, para-fluorophentermine CAS Registry Number: 1200-27-7 Chemical Class: Fluorinated Phenethylamine / Amphetamine Derivative

Executive Summary & Strategic Context

This technical guide defines the initial screening architecture for 1-(4-Fluorophenyl)-2-methylpropan-2-amine , a structural analog of the anorectic agent phentermine. The introduction of a fluorine atom at the para-position of the phenyl ring is a classic medicinal chemistry modification designed to block metabolic degradation (specifically p-hydroxylation) and modulate lipophilicity.

However, in the context of phenethylamines, para-substitution drastically alters the pharmacological selectivity profile, often shifting affinity toward the Serotonin Transporter (SERT) and 5-HT receptors. Therefore, the screening protocol must not only assess efficacy as a psychostimulant (DAT/NET activity) but rigorously evaluate serotonergic safety markers (5-HT2B agonism) to rule out cardiotoxicity risks associated with this structural class.

Phase I: Chemoinformatics & Physiochemical Profiling

Before wet-lab screening, establish the baseline physicochemical parameters. These dictate the vehicle selection for in vitro assays and predict Blood-Brain Barrier (BBB) penetration.

ParameterValue (Predicted)Implication for Screening
Molecular Weight 167.22 g/mol High CNS permeability potential (Fragment-like).
LogP ~2.2 - 2.5Lipophilic; requires DMSO stock for assays. High BBB crossing expected.
pKa ~10.1 (Amine)Highly ionized at physiological pH (7.4); cation-mediated transport is relevant.
Metabolic Soft Spot Blocked (p-position)Expect extended half-life (

) vs. Phentermine.

Protocol Note: Prepare 10 mM stock solutions in 100% DMSO. Ensure final assay concentration of DMSO is <0.1% to prevent solvent-induced cytotoxicity.

Phase II: In Vitro Pharmacology (The Core)

The primary mechanism of action for this scaffold is monoamine release via transporter reversal and Trace Amine Associated Receptor 1 (TAAR1) agonism.

Monoamine Transporter Profiling (DAT, NET, SERT)

Objective: Distinguish between reuptake inhibition and substrate-mediated release. Rationale: Phentermine is a NET/DAT preferring releaser. 4-Fluorination typically enhances SERT affinity (as seen in 4-FA).

  • Assay A: Radioligand Binding (Competition)

    • Method: Displacement of [³H]-WIN35,428 (DAT), [³H]-Nisoxetine (NET), and [³H]-Citalopram (SERT) in HEK293 membrane preparations.

    • Output:

      
       values.
      
    • Success Criterion:

      
       indicates significant interaction.
      
  • Assay B: Functional Uptake Inhibition vs. Release

    • Method: Pre-load synaptosomes or transfected cells with [³H]-Neurotransmitter. Treat with test compound.

    • Differentiation:

      • Uptake Inhibitor: Blocks entry of radioligand.

      • Releaser: Induces efflux of pre-loaded radioligand (requires VMAT2 function).

    • Critical Control: Use Cocaine (pure uptake inhibitor) and Tyramine (pure releaser) as benchmarks.

TAAR1 Agonism Screen

Objective: Confirm intracellular signaling mechanism. Rationale: Phentermine acts as an agonist at intracellular TAAR1, triggering kinase cascades (PKC/PKA) that phosphorylate the transporter, reversing its direction.

  • Protocol: cAMP accumulation assay in TAAR1-overexpressing CHO cells.

  • Readout: TR-FRET detection of cAMP levels.

  • Interpretation: High potency (

    
    ) suggests a "releaser" mechanism similar to amphetamine/phentermine.
    
Serotonergic Receptor Panel (Safety Critical)

Objective: Screen for off-target hallucinogenic or cardiotoxic effects.

  • Target: 5-HT2B Receptor

    • Risk: Agonism at 5-HT2B is directly linked to drug-induced valvular heart disease (e.g., Fen-Phen).

    • Method: Calcium flux (FLIPR) assay.

    • Threshold: Any agonism > 10% of 5-HT control is a "No-Go" flag for drug development.

  • Target: 5-HT2A Receptor

    • Risk: Agonism predicts psychotomimetic/hallucinogenic effects.

    • Method: Radioligand binding ([³H]-Ketanserin).

Phase III: ADME & Toxicology

Microsomal Stability (Metabolic Resistance)

Rationale: The para-fluoro group blocks the primary metabolic route of phentermine (p-hydroxylation).

  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Prediction: Expect High Stability (

    
    ).
    
Cytotoxicity & hERG
  • Cytotoxicity: MTT assay in HepG2 cells (24h exposure).

  • hERG Inhibition: Automated patch-clamp (e.g., QPatch). Phenethylamines can block

    
     channels; 
    
    
    
    indicates QT prolongation risk.

Visualizing the Screening Logic

The following diagrams illustrate the mechanism of action and the decision-making workflow for screening this molecule.

Diagram 1: Mechanism of Action (Synaptic Level)

This diagram details how 4-Fluorophentermine likely interacts with the presynaptic neuron, entering via DAT/NET and triggering TAAR1-mediated efflux.

MOA cluster_synapse Presynaptic Terminal Compound 4-F-Phentermine DAT DAT/NET (Transporter) Compound->DAT Substrate Entry VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Inhibits Storage TAAR1 TAAR1 (GPCR) Compound->TAAR1 Agonism DAT->Compound Intracellular Accumulation DA_NE DA / NE (Neurotransmitter) DAT->DA_NE Reverse Transport (Efflux) VMAT2->DA_NE Cytosolic Leak Kinase PKC/PKA Phosphorylation TAAR1->Kinase cAMP Signal Kinase->DAT Phosphorylates Synapse Synaptic Cleft DA_NE->Synapse Release

Caption: Putative mechanism of action: Substrate uptake, TAAR1 activation, and transporter reversal leading to neurotransmitter efflux.

Diagram 2: Screening Workflow Cascade

A self-validating decision tree for evaluating the molecule's viability.

ScreeningWorkflow Start Compound: 1-(4-Fluorophenyl)-2-methylpropan-2-amine Step1 Step 1: Binding Panel (DAT, NET, SERT) Start->Step1 Decision1 Ki < 1µM? Step1->Decision1 Step2 Step 2: Functional Assay (Uptake vs Release) Decision2 Release > Uptake? Step2->Decision2 Step3 Step 3: Safety Screen (5-HT2B & hERG) Decision3 5-HT2B Agonist? Step3->Decision3 Decision1->Step2 Yes Result_Inactive Inactive Decision1->Result_Inactive No Decision2->Step3 Releaser Profile Decision2->Step3 Inhibitor Profile Result_Lead Potential Lead: Anorectic/Stimulant Decision3->Result_Lead No Result_Tox TOX RISK: Cardiotoxicity Decision3->Result_Tox Yes (>10%)

Caption: Operational screening cascade prioritizing efficacy (binding/function) followed immediately by critical safety gating (5-HT2B).

Data Interpretation & References

Interpreting the Ratios

The bioactivity of this molecule is defined by the ratio of its potency at different transporters.

  • DA/5-HT Ratio:

    • High (>10): Pure stimulant (Amphetamine-like).

    • Low (<0.1): Empathogen (MDMA-like).

    • Prediction for 4-F-Phentermine: Likely intermediate. The fluorine increases SERT binding, but the steric bulk of the alpha-methyl group (phentermine scaffold) may dampen this effect compared to 4-FA.

References
  • Bergmann, E. D., et al. (1968). "Fluorinated alpha,alpha-dialkylphenethylamines." Journal of Medicinal Chemistry, 11(6), 1242–1244. Link

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32–41. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology, 168(2), 458–470. Link

  • Setola, V., et al. (2003). "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro." Molecular Pharmacology, 63(6), 1223–1229. Link

Methodological & Application

Application Notes: Monoamine Transporter (MAT) Uptake Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monoamine Transporters in Neurotransmission

Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6 family) that play an indispensable role in regulating neurotransmission.[1][2] Specifically, the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates the neurotransmitter signal and maintains homeostasis.[1] Given their central function, MATs are significant therapeutic targets for a wide range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[3][4] Consequently, accurately quantifying the interaction of novel chemical entities with these transporters is a cornerstone of modern drug discovery.

This document provides a comprehensive guide to performing a robust and reliable in vitro monoamine transporter uptake inhibition assay. We will delve into the underlying principles, provide a detailed step-by-step protocol using both radiolabeled and fluorescent substrates, and discuss critical data analysis and quality control measures.

Principle of the Assay: Competitive Inhibition of Substrate Uptake

The MAT uptake inhibition assay is a functional, cell-based method designed to measure a test compound's ability to block the transport of a specific substrate into a cell. The core principle is competitive inhibition. The assay utilizes cell lines, typically Human Embryonic Kidney 293 (HEK-293) cells, that are engineered to stably express a high level of a single human monoamine transporter (hDAT, hNET, or hSERT).[5][6]

These cells are incubated with a labeled substrate (either a radioligand like [³H]dopamine or a fluorescent analog) and varying concentrations of a test compound.[4][7] The transporter will actively move the labeled substrate into the cell. If the test compound is an inhibitor, it will compete with the labeled substrate for the transporter's binding site, thereby reducing the amount of substrate taken up by the cell.[8] The potency of the test compound is determined by measuring the concentration required to inhibit 50% of the specific substrate uptake (the IC50 value).

Causality Insight: The choice to use a substrate concentration at or below its Michaelis-Menten constant (Km) is critical. This ensures the assay is highly sensitive to competitive inhibitors. If the substrate concentration is too high, it can outcompete weaker inhibitors, masking their true effect and leading to an underestimation of their potency.

Visualization of Core Concepts

To better illustrate the underlying mechanics and workflow, two diagrams are provided below.

Mechanism of Inhibition:

G cluster_0 Extracellular Space cluster_1 Intracellular Space Substrate Labeled Substrate Transporter Monoamine Transporter Binding Site Substrate->Transporter:f1 Binds & is Transported Inhibitor Test Compound Inhibitor->Transporter:f1 Competes for Binding Uptake Signal (Radioactivity or Fluorescence) NoUptake Signal Reduced Transporter->Uptake Active Transport Transporter->NoUptake Transport Blocked

Caption: Competitive inhibition at the monoamine transporter.

General Assay Workflow:

Assay_Workflow A 1. Cell Culture Plate cells expressing a specific MAT B 2. Compound Pre-incubation Add test compounds at various concentrations A->B C 3. Substrate Addition Add radiolabeled or fluorescent substrate B->C D 4. Incubation Allow uptake to occur (e.g., 10-30 min at 37°C) C->D E 5. Stop Reaction Wash with ice-cold buffer to halt transport D->E F 6. Signal Detection Lyse cells & measure radioactivity or fluorescence E->F G 7. Data Analysis Calculate % inhibition and determine IC50 F->G

Caption: High-level overview of the MAT uptake inhibition assay workflow.

Detailed Experimental Protocol

This protocol provides a framework for a 96-well plate format, which is amenable to medium- to high-throughput screening. It is crucial to optimize conditions for specific cell lines and laboratory equipment.[9]

Part 1: Materials and Reagents
  • Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT. (e.g., provided by Prof. Bryan Roth, UNC-Chapel Hill, or commercially available).[6]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotic (e.g., G418).[6]

  • Assay Buffer: Krebs-HEPES Buffer (KHB) or similar physiological salt solution (e.g., 150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).[6]

  • Labeled Substrates:

    • Radiolabeled: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (5-HT).[5]

    • Fluorescent: A substrate that mimics biogenic amines (e.g., from a commercial kit).[7][10]

  • Reference Inhibitors (for Controls):

    • DAT: Vanoxerine (GBR12909) or Mazindol.[5][6]

    • NET: Nisoxetine or Desipramine.[5][6]

    • SERT: Fluoxetine or Paroxetine.[5][6]

  • Stop Solution: Ice-cold Assay Buffer.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS solution.

  • Scintillation Cocktail: For radiolabeling assays.

  • Plates: Poly-D-Lysine coated 96-well plates (black wall/clear bottom for fluorescence, white for radioactivity).[6]

Part 2: Cell Culture and Plating
  • Maintain Cells: Culture the transporter-expressing cell lines according to standard protocols in a humidified incubator at 37°C with 5% CO₂.[6]

  • Plate Cells: Approximately 18-24 hours before the assay, seed the cells onto a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (typically 4 x 10⁴ to 6 x 10⁴ cells per well).[6][11]

Trustworthiness Insight: Consistent cell passage number and confluence are critical for assay reproducibility.[9] Cells at very high or low passage numbers can exhibit altered transporter expression and growth characteristics, leading to variability in results.[9]

Part 3: Assay Procedure
  • Prepare Reagents: Prepare serial dilutions of test compounds and reference inhibitors in Assay Buffer. Also prepare the labeled substrate solution. The final concentration of the labeled substrate should be at or near its Km value for the respective transporter.

  • Wash Cells: On the day of the assay, gently aspirate the culture medium from the wells. Wash the cell monolayer once or twice with 100 µL of room-temperature Assay Buffer.[4]

  • Pre-incubation with Inhibitors: Aspirate the wash buffer and add 50 µL of the diluted test compounds, reference inhibitors, or Assay Buffer (for control wells) to the appropriate wells.

  • Define Controls:

    • Total Uptake: Wells containing only Assay Buffer (no inhibitor).

    • Non-Specific Uptake (NSU): Wells containing a high concentration of a known potent inhibitor (e.g., 10 µM Nisoxetine for NET).[5] This measures uptake not mediated by the specific transporter.

    • Test Compound Wells: Wells with varying concentrations of the compound of interest.

  • Incubate: Incubate the plate for 10-15 minutes at 37°C.[6] This allows the test compounds to bind to the transporters.

  • Initiate Uptake: Add 50 µL of the labeled substrate solution to all wells, bringing the final volume to 100 µL.

  • Uptake Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: Rapidly terminate the transport process by aspirating the solution and immediately washing the cells three times with 150 µL of ice-cold Assay Buffer. Expertise Insight: This step is critical. The ice-cold buffer instantly stops the energy-dependent transport process, preventing the efflux of the substrate that has already been taken up and locking in the signal for accurate measurement.

  • Cell Lysis: Aspirate the final wash. Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes (or until cells are fully lysed).

  • Signal Detection:

    • Radiometric Assay: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[5]

    • Fluorescent Assay: Read the plate directly in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.[7][10]

Data Analysis and Interpretation

  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake (counts/fluorescence) - Non-Specific Uptake (counts/fluorescence)

  • Calculate Percent Inhibition:

    • For each test compound concentration, calculate the percentage of inhibition relative to the controls:

    • % Inhibition = 100 * (1 - [(Uptake in presence of compound - NSU) / (Total Uptake - NSU)])

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (variable slope sigmoidal dose-response curve) to determine the IC50 value.[5][12] This can be done using software like GraphPad Prism.

The IC50 is the concentration of the inhibitor that reduces the specific uptake of the substrate by 50%. It is a direct measure of the compound's potency at the transporter.

ParameterDescriptionTypical Software
IC50 Inhibitory Concentration 50%GraphPad Prism, SigmaPlot
Hill Slope Steepness of the curveGraphPad Prism, SigmaPlot
Goodness of fit of the curveGraphPad Prism, SigmaPlot

Quality Control and Troubleshooting

A robust and reliable assay is self-validating. Incorporating the following checks ensures data integrity.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio Low transporter expression; poor substrate activity; incorrect buffer composition.Verify cell line expression via Western blot or qPCR. Use fresh substrate. Ensure buffer pH and ionic strength are correct.
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors; edge effects on the plate.Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. Ensure a uniform cell suspension when plating.
Poor Curve Fit (Low R²) Incorrect compound dilutions; compound insolubility; assay window is too small.Prepare fresh compound dilutions. Check compound solubility in assay buffer. Optimize assay conditions to increase the difference between total and non-specific uptake.
Reference Inhibitor IC50 Out of Range Cell line passage drift; reagent degradation; incorrect incubation times.Use a new vial of cells from a validated frozen stock. Prepare fresh reagents. Re-validate the optimal incubation time.[13]

Conclusion

The monoamine transporter uptake inhibition assay is a powerful tool in neuroscience and pharmacology. By providing a quantitative measure of a compound's potency at DAT, NET, and SERT, it enables the characterization of new chemical entities, aids in lead optimization, and helps predict potential therapeutic effects or off-target liabilities. Adherence to a well-structured protocol, careful execution, and rigorous data analysis are paramount to generating high-quality, reproducible data that can confidently guide drug development programs.

References

  • Vertex AI Search. (2025, September 15).
  • Stahl, S. M. (2017, December 18). Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects. CNS Spectrums, Cambridge University Press.
  • Patsnap Synapse. (2024, June 21).
  • Goh, B. C., et al. (n.d.).
  • Mayer, F. P., et al. (2020, May 19).
  • Penmatsa, A. (n.d.).
  • Eshleman, A. J., et al. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.
  • Luethi, D., et al. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.
  • MedchemExpress.com. (n.d.). Monoamine Transporter | Inhibitors.
  • Sane, R., et al. (n.d.).
  • Jayanthi, S., & Ramamoorthy, S. (n.d.).
  • Kim, J., et al. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF.
  • Abassi, Y. A., et al. (n.d.). Live cell quality control and utility of real-time cell electronic sensing for assay development. PubMed.
  • ResearchGate. (2025, August 5). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Request PDF.
  • Zhang, L., et al. (n.d.).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Select Science. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
  • Phetcharat, J., et al. (n.d.). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI.
  • César-Razquin, A., et al. (n.d.). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
  • Montalvo-Salort, M., et al. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • ResearchGate. (n.d.). Summary of the transporter inhibition properties of the drugs examined... Download Scientific Diagram.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • ResearchGate. (2020, May 19).
  • FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • ResearchGate. (n.d.).
  • Schwaiger, M., et al. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.

Sources

Application Notes & Protocols: A Guide to Investigating Neurotransmitter Release Agents

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: The modulation of neurotransmitter release is a cornerstone of synaptic communication and a primary target for therapeutic intervention in a host of neurological and psychiatric disorders. Understanding how novel chemical entities or genetic manipulations affect the dynamics of neurotransmitter release is fundamental to modern drug discovery and neuroscience research. This guide provides a comprehensive overview of the principal techniques used to study neurotransmitter release agents, organized by experimental paradigm. We delve into the causality behind methodological choices, offer detailed, field-proven protocols, and provide a comparative framework to assist researchers in selecting the most appropriate technique for their scientific questions.

Introduction: The Crucial Role of Neurotransmitter Release

Synaptic transmission is the fundamental process by which neurons communicate. It begins when an action potential triggers the influx of calcium (Ca²⁺) at the presynaptic terminal, leading to the fusion of synaptic vesicles with the plasma membrane and the subsequent release of neurotransmitters into thesynaptic cleft.[1] These chemical messengers then traverse the synapse to activate receptors on the postsynaptic neuron, propagating the signal.[2] The amount and timing of neurotransmitter release are tightly regulated processes, critical for everything from motor control to complex cognitive functions.[2][3]

Agents that modulate this process—neurotransmitter release agents—can enhance or suppress synaptic activity, representing a vast area of pharmacological interest. Accurately characterizing the effects of these agents requires a robust toolkit of experimental techniques. The choice of method depends critically on the specific question being asked, balancing factors like physiological relevance, throughput, and spatiotemporal resolution. This guide is structured to navigate these choices, moving from high-throughput in vitro systems to physiologically complex ex vivo and in vivo models.

Section 1: In Vitro Approaches — Mechanistic Insights & High-Throughput Screening

In vitro methods utilize isolated cellular components or cultured cells, offering a controlled environment ideal for dissecting molecular mechanisms and screening compound libraries. While lacking the complexity of intact neural circuits, their scalability and accessibility are unparalleled.

Synaptosomes: The Isolated Presynaptic Machine

Synaptosomes are resealed nerve terminals isolated from brain tissue through homogenization and fractionation.[4][5] They are a powerful model system because they retain the core molecular machinery for neurotransmitter storage, release, and reuptake, including functional ion channels, transporters, and synaptic vesicles.[5][6]

Causality of Use: Why use synaptosomes? They provide a direct window into presynaptic terminal function, isolated from postsynaptic or network-level influences. This reductionist approach is perfect for determining if a compound acts directly on the release machinery (e.g., voltage-gated calcium channels, SNARE proteins) or reuptake transporters.[7][8]

Protocol: Neurotransmitter Release Assay Using Synaptosomes

This protocol describes a common method for measuring depolarization-evoked release of a pre-loaded radiolabeled neurotransmitter, such as [³H]dopamine.

Self-Validation: The integrity of the synaptosome preparation is paramount. It can be validated by measuring the activity of lactate dehydrogenase (LDH), an enzyme that should be retained within intact synaptosomes, and by confirming functional competence through depolarization-induced, calcium-dependent release.[6]

Step-by-Step Methodology:

  • Preparation: Homogenize fresh or frozen brain tissue (e.g., rodent striatum for dopamine studies) in ice-cold 0.32 M sucrose solution.[4] Centrifuge the homogenate to pellet nuclei and debris, then centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in a physiological buffer.

  • Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake via plasma membrane transporters.

  • Washing & Equilibration: Wash the synaptosomes with fresh buffer to remove excess unincorporated radiolabel. Aliquot the loaded synaptosomes onto filter paper in a superfusion chamber.

  • Superfusion: Continuously perfuse the synaptosomes with a physiological buffer (e.g., Krebs-Ringer) to establish a stable baseline of spontaneous neurotransmitter efflux. Collect fractions of the perfusate at regular intervals (e.g., every 2-5 minutes).

  • Stimulation: To evoke release, switch to a high-potassium (e.g., 40 mM KCl) buffer. This depolarization opens voltage-gated calcium channels, triggering vesicular release. The test compound can be applied before and during this stimulation to assess its effect.

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Express the release as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. Compare the stimulated release in the presence and absence of the test compound.

ParameterTypical ValueRationale
Homogenization Buffer 0.32 M Sucrose, ice-coldIsotonic to prevent osmotic lysis of synaptosomes.[4]
Depolarization Stimulus 15-40 mM KClElevates extracellular potassium to depolarize the membrane.
Calcium Concentration 1.2-2.5 mMPhysiological concentration required for vesicular exocytosis.[6]
Radiolabel [³H] or [¹⁴C]-neurotransmitterAllows for highly sensitive detection and quantification.
Cultured Neurons & Human iPSC-Derived Models

Primary neuronal cultures or, increasingly, neurons derived from human induced pluripotent stem cells (hiPSCs), offer a more complex in vitro system where synaptic connections can form.[9][10] These models allow for the study of both pre- and postsynaptic effects of compounds and are amenable to advanced imaging and electrophysiological techniques.[9][10]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: High-level workflow for in vitro screening of neurotransmitter release agents.

Section 2: Ex Vivo Approaches — Preserving Local Circuitry

Ex vivo preparations, primarily acute brain slices, maintain the three-dimensional architecture and local synaptic connections of a brain region.[11][12] This provides a significant step up in physiological relevance from dissociated cultures, allowing for the study of how release agents affect intact neural circuits.[13]

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

FSCV is an electrochemical technique that offers superb temporal resolution (sub-second) for measuring real-time changes in the concentration of electroactive neurotransmitters like dopamine, serotonin, and norepinephrine.[14][15] A carbon-fiber microelectrode is placed in the brain slice, and a rapidly scanning voltage waveform is applied.[14][16]

Causality of Use: Why use FSCV? Its speed is its greatest asset. FSCV can capture the entire process of neurotransmitter release and subsequent reuptake on a biological timescale, which is impossible with methods like microdialysis.[14][17] This allows researchers to distinguish between effects on release (e.g., changes in peak concentration) and uptake (e.g., changes in the decay rate).

Protocol: FSCV Recording of Dopamine Release in Striatal Slices

Self-Validation: The identity of the detected analyte (e.g., dopamine) is confirmed by its characteristic cyclic voltammogram, a unique electrochemical signature based on its oxidation and reduction potentials.[16] The viability of the slice is confirmed by observing stable, electrically evoked release.

Step-by-Step Methodology:

  • Slice Preparation: Rapidly dissect a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[11] Use a vibratome to cut coronal or sagittal slices (typically 300 µm thick) of the brain region of interest (e.g., striatum).[11]

  • Recovery: Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a carbon-fiber microelectrode into the target area and a stimulating electrode nearby.

  • Evoked Release: Apply the FSCV waveform (e.g., from -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz for dopamine).[16][18] Deliver a brief electrical pulse through the stimulating electrode to evoke neurotransmitter release from nearby terminals.

  • Data Acquisition: Record the current generated at the carbon-fiber electrode. The background current is digitally subtracted, leaving a signal proportional to the neurotransmitter concentration.

  • Pharmacology: After establishing a stable baseline of evoked release, apply the test compound via the perfusion buffer and observe changes in the release and uptake kinetics.

ParameterTypical ValueRationale
Slice Thickness 250-400 µmThick enough to preserve circuitry, thin enough for oxygen diffusion.
FSCV Scan Rate 400 V/sAllows for sub-second temporal resolution.[14]
Stimulation Biphasic pulse (e.g., 2 ms, 300 µA)Evokes synchronous action potentials and neurotransmitter release.
Frequency 10 HzStandard acquisition rate for capturing rapid dynamics.[15]
Patch-Clamp Electrophysiology

While not a direct measure of neurotransmitter release, whole-cell patch-clamp recording of postsynaptic currents (PSCs) provides a high-fidelity indirect readout.[19][20][21] By measuring the response of a postsynaptic neuron to synaptic inputs, one can infer changes in presynaptic release.

Causality of Use: Why use patch-clamp? It provides unparalleled detail about the functional consequences of altered neurotransmitter release at a single-synapse or single-cell level.[19][22] It can resolve quantal events (the response to the release of a single vesicle) and is essential for studying synaptic plasticity.

dot graph { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9];

} endot Caption: Comparing ex vivo techniques: FSCV directly measures neurotransmitter (NT) while Patch-Clamp measures the postsynaptic current (PSC).

Section 3: In Vivo Approaches — The Gold Standard for Physiological Relevance

In vivo experiments measure neurotransmitter dynamics in the brain of a living, often behaving, animal.[23] These methods provide the most physiologically relevant data, integrating the complex interplay of neural circuits, systemic metabolism, and behavior.[23][24]

In Vivo Microdialysis

Microdialysis is a sampling technique that measures the average extracellular concentration of neurotransmitters over several minutes.[25] A small, semi-permeable probe is implanted into a specific brain region.[23][24] The probe is perfused with aCSF, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate (dialysate), which is then collected and analyzed, typically by HPLC.[25]

Causality of Use: Why use microdialysis? It is highly versatile and can measure nearly any small molecule, not just electroactive ones.[24] It provides a stable, quantitative measure of tonic (baseline) neurotransmitter levels over long periods (hours to days), making it ideal for studying the effects of systemic drug administration on basal neurotransmitter tone.[24][25] However, its poor temporal resolution is a key limitation.[25][26]

Protocol: In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

Self-Validation: Probe recovery (the efficiency of analyte diffusion into the probe) must be calibrated. This can be done in vivo using methods like the no-net-flux or stable-isotope-labeled retro-dialysis techniques to ensure quantitative accuracy.[27]

Step-by-Step Methodology:

  • Surgery: Under anesthesia, perform stereotaxic surgery to implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens) in a rodent. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1.0 µL/min).[23] Allow the system to equilibrate for 1-2 hours until a stable baseline of neurotransmitter concentration is achieved.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration: Administer the test agent (e.g., systemically via intraperitoneal injection) and continue collecting samples to measure the drug-induced change in extracellular neurotransmitter levels.

  • Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC coupled with electrochemical or fluorescence detection.[25]

  • Histology: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

Genetically Encoded Sensors

A revolutionary advance in neuroscience is the development of genetically encoded fluorescent sensors.[1][28] These are engineered proteins, often based on G-protein coupled receptors (GPCRs) or periplasmic binding proteins, that change their fluorescence intensity upon binding to a specific neurotransmitter (e.g., dLight for dopamine, iGluSnFR for glutamate).[3][28]

Causality of Use: Why use genetically encoded sensors? They combine excellent temporal resolution (milliseconds) with genetic targetability.[1] By using viral vectors, these sensors can be expressed in specific cell types, allowing researchers to monitor neurotransmitter dynamics in identified neural circuits during complex behaviors.[1][28] When combined with techniques like fiber photometry or two-photon microscopy, they enable chronic in vivo recording in freely moving animals.[1]

dot graph G { layout=circo; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11];

} endot Caption: A decision-making framework for selecting an appropriate technique based on the research question.

Section 4: Comparative Analysis and Concluding Remarks

Choosing the appropriate technique is a critical step in experimental design. No single method is perfect; each offers a unique set of advantages and disadvantages.

TechniqueModel SystemTemporal Res.Spatial Res.ThroughputKey AdvantageKey Limitation
Synaptosome Assay Isolated terminalsPoor (minutes)Low (bulk)HighMechanistic, high-throughputLacks physiological context
FSCV Brain Slices / In VivoExcellent (sub-second)High (µm)LowReal-time release/uptake kineticsLimited to electroactive analytes
Patch-Clamp Cultured Neurons / SlicesExcellent (ms)Highest (synapse)Very LowUnrivaled functional detailIndirect measure of release
Microdialysis In VivoPoor (minutes)Low (mm)MediumMeasures any analyte, chronicPoor temporal resolution
Encoded Sensors In VivoExcellent (ms)High (cellular)MediumCell-type specific, chronicRequires genetic modification

Trustworthiness and Self-Validation: A recurring theme in this guide is the necessity of self-validating protocols. For any technique, appropriate controls are non-negotiable. For release assays, this includes demonstrating calcium-dependency (by removing extracellular Ca²⁺) and sensitivity to known inhibitors or enhancers. For in vivo studies, histological verification of probe/electrode placement is mandatory. Careful experimental design, including randomization and blinding where appropriate, ensures the trustworthiness and reproducibility of the findings.

References

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. National Center for Biotechnology Information. [Link]

  • Genetically encoded sensors illuminate in vivo detection for neurotransmission: Development, application, and optimization strategies. National Center for Biotechnology Information. [Link]

  • Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection. National Center for Biotechnology Information. [Link]

  • Imaging Chemical Neurotransmission with Genetically Encoded Fluorescent Sensors. ACS Publications. [Link]

  • Fast-scan cyclic voltammetry. Wikipedia. [Link]

  • Dopamine Detection with Fast-Scan Cyclic Voltammetry Used with Analog Background Subtraction. ACS Publications. [Link]

  • Fast-scan cyclic voltammetry. University of Washington. [Link]

  • Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior. JoVE. [Link]

  • Genetically Encoded Sensors for the In Vivo Detection of Neurochemical Dynamics. Annual Reviews. [Link]

  • Imaging Chemical Neurotransmission with Genetically Encoded Fluorescent Sensors. ResearchGate. [Link]

  • Lighting up the brain: genetically-encoded fluorescent sensors for imaging neurotransmitters and neuromodulators. National Center for Biotechnology Information. [Link]

  • In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. National Center for Biotechnology Information. [Link]

  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neurology. [Link]

  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers. [Link]

  • Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. The Scientist. [Link]

  • Validity of a Method measuring Transmitter Release from the Central Nervous System. Nature. [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Royal Society of Chemistry. [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. ACS Publications. [Link]

  • How can we measure neurotransmitter activity to examine neural communication in the human brain? Quora. [Link]

  • In vivo measurements of neurotransmitters by microdialysis sampling. PubMed. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. National Center for Biotechnology Information. [Link]

  • Patch-Clamp Electrophysiology Studies. Charles River Labs. [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed. [Link]

  • Uptake and release of neurotransmitters. PubMed. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. National Center for Biotechnology Information. [Link]

  • Whole cell patch clamp electrophysiology in human neuronal cells. National Center for Biotechnology Information. [Link]

  • Ex Vivo Brain Slice Assay. Creative Biolabs. [Link]

  • Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. ResearchGate. [Link]

  • Synaptosome Preparations: Which Procedure Should I Use? ResearchGate. [Link]

  • Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PubMed. [Link]

  • Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy. Frontiers. [Link]

  • Brain Slice Biotinylation: An Ex Vivo Approach to Measure Region-specific Plasma Membrane Protein Trafficking in Adult Neurons. JoVE. [Link]

  • Studying Neuronal Function Ex Vivo Using Optogenetic Stimulation and Patch Clamp. Springer. [Link]

  • Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. [Link]

  • A Novel Ex Vivo Model to Investigate the Underlying Mechanisms in Alzheimer's Disease. Frontiers. [Link]

Sources

establishing a concentration range for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision in Potency – Establishing the Optimal Concentration Range for In Vitro Assays

Abstract

In drug discovery, the integrity of an IC50 or EC50 value is only as robust as the concentration range from which it is derived. A poorly defined range results in "flat" curves, ambiguous Hill slopes, and non-convergent regression models. This Application Note provides a rigorous, two-phase framework for establishing the optimal concentration range for in vitro studies. We move beyond simple serial dilutions to a logic-driven approach that accounts for solubility limits, solvent tolerance, and the mathematical requirements of the Four-Parameter Logistic (4PL) model.

Pre-Experimental Considerations: The Boundary Conditions

Before pipetting a single well, you must define the physical boundaries of your assay system. Ignoring these leads to artifacts often mistaken for potency.

The Solubility Cliff

Compounds precipitating in the assay buffer scatter light and cause non-specific protein binding.

  • Rule: The highest test concentration must be below the thermodynamic solubility limit of the compound in the assay media.

  • Detection: Use nephelometry or simple visual inspection of the stock solution upon dilution into the assay buffer.

The Solvent Ceiling (DMSO Tolerance)

Dimethyl sulfoxide (DMSO) is the universal solvent but also a universal cellular stressor.

  • The Limit: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO. Primary cells often require <0.1%.[1]

  • The Artifact: >1% DMSO can permeabilize membranes, altering drug uptake, or induce apoptosis independent of the test compound.

  • Normalization: Every well (including controls) must contain the exact same concentration of DMSO to negate solvent effects.

Phase 1: The Range Finding Assay ("The Sighting Shot")

Do not attempt a definitive IC50 determination on the first run. The objective here is to identify the active order of magnitude.

  • Spacing Strategy: Logarithmic (1:10 dilution).

  • Span: 5 to 6 orders of magnitude.

  • Example Range: 100 µM

    
     10 µM 
    
    
    
    1 µM
    
    
    100 nM
    
    
    10 nM
    
    
    1 nM.

Analysis of Phase 1 Data:

  • No Effect: If 100 µM shows <50% inhibition, the compound is likely inactive or insoluble.

  • All Dead: If 1 nM shows >50% inhibition, dilute the stock further and re-run.

  • The Window: Identify the two concentrations between which the response drops from >90% to <10%. This is your "Goldilocks Zone."

Phase 2: The Definitive Assay (Refinement)

Once the active window is identified, narrow the range and tighten the spacing to define the curvature.

Dilution Factor Selection

The mathematical stability of the 4PL model requires data points on the linear portion of the sigmoid (the slope).

  • 1:2 Dilution (Half-Log): Provides high resolution but covers a narrow range. Best when the IC50 is known within 1 log.

  • 1:3.16 Dilution (Semi-Log): The industry standard. Each step represents a half-log unit (

    
    ).[2] It balances range (covering ~4 logs with 9 points) and resolution.
    
Protocol: Preparation of a 1:3 Serial Dilution

Objective: Generate a 10-point dose-response curve with a top concentration of 10 µM.

Materials:

  • Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer (AB).

  • 96-well Polypropylene "Mother Plate" (V-bottom).

Step-by-Step Workflow:

  • Define Top Concentration (C1):

    • Target Assay Top: 10 µM.

    • Assay Dilution: 1:100 (1 µL compound into 99 µL media).

    • Required Mother Plate Conc: 1 mM (100x).

    • Prep: Dilute 10 mM Stock 1:10 in DMSO (e.g., 10 µL Stock + 90 µL DMSO).

  • Prepare the Mother Plate (DMSO Only):

    • Well A1: Add 150 µL of the 1 mM compound solution.

    • Wells A2–A10: Add 100 µL of 100% DMSO.

  • Perform Serial Dilution:

    • Transfer 50 µL from A1 to A2. Mix by pipetting up/down 5 times.

    • Transfer 50 µL from A2 to A3. Mix.

    • Repeat until A10.

    • Discard 50 µL from A10 so all wells have 100 µL.

    • Result: A 1:3 dilution series in 100% DMSO.

  • Intermediate Dilution (The "Step-Down"):

    • Transfer 5 µL from Mother Plate to a sterile Intermediate Plate containing 95 µL Assay Buffer per well.

    • Result: 5% DMSO, 10x final assay concentration.

  • Final Assay Addition:

    • Transfer 10 µL from Intermediate Plate to 90 µL of cells/reagents in the Assay Plate.

    • Final Conditions: 0.5% DMSO, Top Conc 10 µM.

Data Analysis & Acceptance Criteria

The Mathematical Model

Fit data using the Four-Parameter Logistic (4PL) Regression :



Acceptance Criteria Table
ParameterAcceptance CriterionRationale

Value

Indicates the model explains >95% of data variance.
Hill Slope

(Standard)
A slope

suggests cooperativity or precipitation; slope

suggests heterogeneity or non-specific binding.
Upper Plateau Defined by

points
Ensures the "Top" is experimentally anchored, not extrapolated.
Lower Plateau Defined by

points
Ensures the "Bottom" is anchored.
Span

Signal Change
If the drug only inhibits 30% of activity, an IC50 cannot be accurately calculated.

Visualizations

Diagram 1: The Concentration Workflow

This diagram illustrates the flow from stock solution to final assay, highlighting the critical "Step-Down" phase to manage DMSO content.

SerialDilution Stock 10 mM Stock (100% DMSO) MotherPlate Mother Plate (Serial Dilution in DMSO) Conc: 1000x Stock->MotherPlate Dilute to Top Conc MotherPlate->MotherPlate 1:3 Serial Dilution (Transfer 1 vol into 2 vol) InterPlate Intermediate Plate (Dilution into Buffer) Conc: 10x (5% DMSO) MotherPlate->InterPlate 1:20 Dilution (Reduce DMSO) AssayPlate Assay Plate (Cells + Reagents) Conc: 1x (0.5% DMSO) InterPlate->AssayPlate 1:10 Addition (Final Assay Vol)

Caption: Workflow for generating a stable concentration gradient while maintaining constant solvent load.

Diagram 2: Decision Logic for Range Refinement

A self-validating logic tree to determine if a repeat assay is necessary.

DecisionLogic Start Analyze Range Finding Data CheckMax Is Max Inhibition > 90%? Start->CheckMax CheckMin Is Min Inhibition < 10%? CheckMax->CheckMin Yes ShiftRight Shift Range RIGHT (Increase Conc) CheckMax->ShiftRight No (Curve too flat) CheckSlope Is Hill Slope ~1.0? CheckMin->CheckSlope Yes ShiftLeft Shift Range LEFT (Decrease Conc) CheckMin->ShiftLeft No (Too potent) Valid VALID RANGE Proceed to Definitive Assay CheckSlope->Valid Yes CheckSol Check Solubility/Precipitation CheckSlope->CheckSol No (Slope > 2.0)

Caption: Logic gate for validating concentration ranges before accepting IC50 values.

References

  • NIH Assay Guidance Manual. Assay Operations for SAR Support. National Center for Advancing Translational Sciences.[3][4] Available at: [Link]

  • GraphPad Statistics Guide. The Hill Slope. GraphPad Software.[5] Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual: Data Standardization for Results Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Available at: [Link]

Sources

Application Notes and Protocols: Downstream Signaling Pathway Analysis for Phenethylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Intricacies of Phenethylamine Signaling

Phenethylamine and its derivatives represent a vast class of neuroactive compounds, encompassing endogenous trace amines, neurotransmitters, and a wide array of synthetic drugs with significant therapeutic and psychoactive properties.[1][2][3][4] Their biological effects are primarily mediated through complex interactions with various cellular targets, most notably the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][5][6][7] Understanding the downstream signaling cascades triggered by these interactions is paramount for elucidating their physiological roles, pathological implications, and for the rational design of novel therapeutics.

This guide provides a comprehensive overview and detailed protocols for the analysis of downstream signaling pathways modulated by phenethylamine compounds. As a senior application scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to your research.

Phenethylamine compounds exert their influence through a multi-faceted mechanism. A primary mode of action is the activation of TAAR1, a G-protein coupled receptor (GPCR).[5][6][8] TAAR1 activation initiates a cascade of intracellular events, including the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[5][9][10] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[5][8] Beyond the canonical G-protein signaling, TAAR1 can also engage a β-arrestin2-dependent pathway, influencing the Protein Kinase B (AKT)/glycogen synthase kinase 3β (GSK-3β) signaling cascade.[5][11][12]

Furthermore, phenethylamines significantly impact monoamine transporters. They can act as competitive inhibitors of monoamine uptake and, in many cases, induce the reverse transport (efflux) of neurotransmitters like dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[4][6][7][13] This modulation of transporter function is also, in part, regulated by TAAR1 signaling, which can lead to the phosphorylation and internalization of these transporters.[8][13]

The following sections will delve into the practical methodologies for dissecting these intricate signaling networks.

Visualizing the Core Signaling Pathways

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways influenced by phenethylamine compounds.


}

Figure 1: Overview of Phenethylamine Signaling Pathways.

Key Experimental Workflows & Protocols

A multi-pronged experimental approach is essential to comprehensively characterize the downstream effects of phenethylamine compounds. The following sections provide detailed protocols for core assays.

Quantifying G-Protein Coupled Receptor (GPCR) Activation: cAMP Assays

The initial step in the TAAR1 signaling cascade is the modulation of intracellular cAMP levels. Therefore, quantifying cAMP is a direct measure of receptor engagement and G-protein coupling. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust and high-throughput method for this purpose.[9][14]

Principle: HTRF cAMP assays are competitive immunoassays.[9] Intracellular cAMP produced by stimulated cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.[9] When the antibody binds the d2-labeled tracer, it brings the donor (europium) and acceptor (d2) molecules into close proximity, resulting in a high FRET signal. An increase in cellular cAMP displaces the d2-labeled tracer, leading to a decrease in the FRET signal.[10]

Protocol: HTRF cAMP Assay

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing TAAR1) in the appropriate medium.

    • Seed cells into a 384-well white plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the phenethylamine compound and appropriate controls (e.g., a known TAAR1 agonist as a positive control, vehicle as a negative control).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate at room temperature for 30 minutes.[9][14]

  • Cell Lysis and Reagent Addition:

    • Add the d2-labeled cAMP conjugate to all wells.

    • Add the europium cryptate-labeled anti-cAMP antibody to all wells.[9]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[9]

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.[10]

    • Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Data Presentation:

CompoundEC50 (nM) for cAMP Accumulation
Phenethylamine150
Amphetamine85
Positive Control50
VehicleNo response
Assessing Calcium Mobilization

While TAAR1 primarily couples to Gs proteins, some GPCRs targeted by phenethylamine derivatives may couple to Gq, leading to an increase in intracellular calcium.[8][16][17] Calcium flux assays are a common method to assess the activation of these receptors.[18][19]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19] Upon GPCR activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.[18][19]

Protocol: Fluorescent Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Seed cells expressing the GPCR of interest in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate at 37°C for 1 hour, followed by 20 minutes at room temperature.[16]

  • Compound Addition and Measurement:

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).[16]

    • Record the basal fluorescence for a short period (e.g., 10-20 seconds).

    • Add the phenethylamine compound and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).[16]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the log of the compound concentration to determine the EC50 value.


}

Figure 2: Workflow for Calcium Mobilization Assay.

Analyzing Protein Phosphorylation: Western Blotting for MAPK Pathway Activation

The activation of PKA and PKC downstream of TAAR1 can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK and p38.[20] Western blotting is a classic and reliable technique to detect changes in the phosphorylation state of these proteins.[21][22]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein. A second antibody is used to detect the total amount of the protein, allowing for normalization.[20]

Protocol: Western Blot for Phospho-ERK

  • Cell Culture and Treatment:

    • Grow cells to 80-90% confluency.

    • Treat cells with the phenethylamine compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.[23]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[20][23]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[23]

    • Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for total ERK for normalization.

    • Quantify the band intensities using image analysis software.

Data Presentation:

TreatmentTime (min)Phospho-ERK/Total ERK Ratio (Fold Change)
Vehicle151.0
Phenethylamine (10 µM)52.5
Phenethylamine (10 µM)154.2
Phenethylamine (10 µM)302.8
Phenethylamine (10 µM)601.5
Measuring Changes in Gene Expression: Quantitative PCR (qPCR)

The activation of signaling pathways ultimately leads to changes in gene expression. qPCR is a highly sensitive method for quantifying the mRNA levels of specific target genes that may be regulated by phenethylamine-induced signaling.[24][25][26][27]

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The increase in fluorescence is measured in real-time and is proportional to the amount of amplified DNA.[25][26]

Protocol: qPCR for Target Gene Expression

  • Cell Culture and Treatment:

    • Treat cells with the phenethylamine compound for a longer duration (e.g., 4, 8, 24 hours) to allow for changes in gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable kit or Trizol reagent.[25]

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[25]

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and the cDNA template.[24]

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).[24][26]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.


}

Figure 3: Workflow for qPCR Gene Expression Analysis.

Investigating Protein-Protein Interactions: BRET and FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for studying protein-protein interactions in living cells, such as the interaction between a GPCR and β-arrestin.[28][29][30][31][32]

Principle: BRET and FRET rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity (typically <10 nm).[29] In a BRET assay, a luciferase (donor) is fused to one protein of interest, and a fluorescent protein (acceptor) is fused to the other.[28][30] Upon addition of a substrate, the luciferase emits light, and if the proteins are interacting, this energy is transferred to the acceptor, which then emits light at a different wavelength.[30]

Protocol: BRET Assay for GPCR/β-arrestin Interaction

  • Plasmid Construction and Transfection:

    • Generate expression vectors encoding the GPCR fused to a luciferase (e.g., Rluc8) and β-arrestin fused to a fluorescent protein (e.g., Venus).

    • Co-transfect cells with these plasmids.

  • Cell Plating and Ligand Treatment:

    • Plate the transfected cells in a white, 96-well plate.

    • Add the phenethylamine compound to the wells.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h) to the wells.[31]

    • Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Plot the BRET ratio against the log of the compound concentration to determine the EC50 for the interaction.

Conclusion: A Holistic Approach to Phenethylamine Signaling Analysis

The study of phenethylamine signaling pathways requires a multifaceted approach that combines various biochemical and cellular assays. The protocols outlined in this guide provide a robust framework for dissecting the complex downstream effects of these compounds, from initial receptor activation to changes in gene expression. By employing these methods, researchers can gain a deeper understanding of the molecular mechanisms underlying the diverse physiological and pharmacological actions of phenethylamines, ultimately paving the way for the development of more targeted and effective therapeutics.

References

  • Eshleman, A. J., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Pharmacological Reviews, 68(1), 181-209. [Link]

  • Xie, Z., & Miller, G. M. (2008). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617-628. [Link]

  • Wikipedia contributors. (2024, February 5). Adderall. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, L., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(6), 734-744. [Link]

  • Hollins, B., et al. (2011). Monitoring G protein activation in cells with BRET. In G Protein-Coupled Receptors (pp. 109-120). Humana Press. [Link]

  • Insel, P. A., et al. (2018). Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing. In G-Protein-Coupled Receptors (pp. 1-18). Humana Press, New York, NY. [Link]

  • Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in Molecular Biology (Vol. 638, pp. 197-211). Humana Press. [Link]

  • Wikipedia contributors. (2024, January 21). TAAR1. In Wikipedia, The Free Encyclopedia. [Link]

  • Teixeira do Canto, N., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759. [Link]

  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Hong, X., et al. (2023). Western blot analysis of the p38 MAPK pathway. ResearchGate. [Link]

  • Sotnikova, T. D., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers in Pharmacology, 9, 74. [Link]

  • Aoki, K., et al. (2022). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Biochemical Journal, 479(8), 883-900. [Link]

  • Lee, H. J., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(2), 160-167. [Link]

  • Teixeira do Canto, N., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Kamal, M., & Jockers, R. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 2, 8. [Link]

  • Kintses, B., et al. (2018). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. Sensors, 18(2), 602. [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Stack, E. C. (n.d.). Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • Kim, J., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomedicines, 10(9), 2085. [Link]

  • Irsfeld, M., et al. (2013). β-phenylethylamine, a small molecule with a large impact. Webbia, 68(1), 3-13. [Link]

  • Dale, L. B., et al. (2010). Detection of GPCR-protein interactions by real-time BRET 1 assays. ResearchGate. [Link]

  • Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

  • Koblan, K. S., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 190-200. [Link]

  • Hering, A., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (123), 55577. [Link]

  • Bustin, S., & Nolan, T. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. [Link]

  • TOPDIVE. (n.d.). Protocol For Gpcr Camp Assay Abcam. [Link]

  • Caron, K. M., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Mini-Reviews in Medicinal Chemistry, 14(5), 413-422. [Link]

  • Illumina. (n.d.). qPCR Quantification Protocol Guide. [Link]

  • Cisbio. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine into amine scaffolds is a critical tactic in medicinal chemistry to modulate pKa, metabolic stability (blocking P450 oxidation), and lipophilicity. However, the synthesis of fluorinated amines presents unique "pain points" driven by the high electronegativity of fluorine and the specific reactivity of the C-F bond.

This guide addresses the three most common failure modes reported by our users:

  • Elimination vs. Substitution during deoxyfluorination (Alkene formation).

  • The Hemiaminal Trap in reductive amination of fluorinated ketones.

  • Hydrolytic Instability of

    
    -fluoroamines.
    

Module 1: Deoxyfluorination of Amino Alcohols

The Challenge: You are attempting to convert a


-amino alcohol to a 

-fluoroamine using DAST or Deoxo-Fluor, but the major product is the elimination product (enamine or alkene).
Root Cause Analysis

Reagents like DAST activate the alcohol as a leaving group. However, the basic nitrogen atom in your substrate (even if protected) can act as an intramolecular base or facilitate proton removal, leading to


-elimination rather than the desired 

fluoride displacement.
Troubleshooting & FAQs

Q: My LCMS shows mass for the alkene (


). How do I stop elimination? 
  • Step 1: Protonation. If your amine is basic, pre-treat the substrate with HF or HBF

    
     to form the ammonium salt before adding DAST. This removes the lone pair's basicity.
    
  • Step 2: Switch Reagents. DAST is prone to elimination.[1] Switch to PhenoFluor or PyFluor . These reagents have different mechanisms that disfavor elimination. PhenoFluor, for instance, proceeds via a concerted nucleophilic substitution that is highly tolerant of amines.

  • Step 3: Solvent Choice. Switch from

    
     to a non-polar solvent like Toluene or Hexane (if solubility permits). Elimination is often faster in polar solvents.
    

Q: The reaction mixture turned black and the yield is <10%.

  • Cause: Thermal decomposition of DAST.

  • Fix: Never heat DAST above 50°C. If the reaction is sluggish, do not heat. Instead, use XtalFluor-E or XtalFluor-M with an exogenous fluoride source (like TEA·3HF) which allows for safer heating.

Decision Matrix: Reagent Selection

G Start Substrate: Amino Alcohol Type Alcohol Type? Start->Type Primary Primary/Secondary Type->Primary Tertiary Tertiary Type->Tertiary Basic Is Amine Basic? Primary->Basic Selectfluor Photoredox Method (MacMillan Protocol) Tertiary->Selectfluor Radical Pathway YesBasic Yes Basic->YesBasic High Risk of Elimination NoBasic No (Amide/Carbamate) Basic->NoBasic Pheno Use PhenoFluor (High Selectivity) YesBasic->Pheno Preferred PyFluor Use PyFluor + DBU YesBasic->PyFluor Alternative DAST Use DAST/Deoxo-Fluor (-78°C to RT) NoBasic->DAST Standard

Caption: Decision tree for selecting deoxyfluorination reagents based on substrate class and elimination risk.

Module 2: Reductive Amination of Trifluoromethyl Ketones

The Challenge: You are trying to condense an amine with a trifluoromethyl ketone (e.g., trifluoroacetophenone), but the reaction stalls, or you isolate the starting material after adding a reducing agent.

Root Cause Analysis

The strong electron-withdrawing effect of the


 group makes the carbonyl highly electrophilic. When the amine attacks, it forms a stable hemiaminal  intermediate. Unlike non-fluorinated ketones, this hemiaminal does not spontaneously dehydrate to the imine because the 

group destabilizes the developing positive charge on the iminium carbon. Without the imine, the reducing agent (NaBH

) has nothing to reduce.
Protocol: Titanium(IV) Chloride Mediated Dehydration

To force the reaction, you must use a strong Lewis Acid dehydrating agent.

Reagents:

  • Trifluoromethyl ketone (1.0 equiv)

  • Amine (1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Titanium(IV) Chloride (

    
    )  (0.6 - 1.0 equiv)
    
  • Reducing Agent:

    
     or 
    
    
    

Step-by-Step Guide:

  • Setup: Flame-dry a flask under Argon. Add the ketone and amine in dry

    
    .
    
  • Activation: Cool to 0°C. Add

    
    .
    
  • Dehydration: Dropwise add

    
     (1M in DCM). Caution: Fumes![2][3] The solution will likely turn orange/brown.
    
  • Stir: Allow to warm to Room Temp (RT) and stir for 2–4 hours. This forces the hemiaminal

    
     imine.
    
  • Reduction: Cool back to 0°C. Add a solution of

    
     (in MeOH) or solid 
    
    
    
    .
  • Workup: Quench with 1N NaOH (to dissolve Ti salts). Extract with EtOAc.

Mechanism Visualization

Hemiaminal Ketone CF3-Ketone Hemiaminal Stable Hemiaminal (TRAP!) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Hemiaminal->Hemiaminal Equilibrium favors Left side Imine Imine (Active Species) Hemiaminal->Imine TiCl4 forces Dehydration TiCl4 TiCl4 (Lewis Acid) Product Fluorinated Amine Imine->Product Reduction (NaBH4)

Caption: The "Hemiaminal Trap" prevents imine formation without Lewis Acid assistance (


).

Module 3: -Fluoroamines (Stability)

The Challenge: You synthesized an


-fluoroamine (F on the carbon adjacent to Nitrogen), but it decomposes upon silica purification or aqueous workup.
Root Cause Analysis

-Fluoroamines are inherently unstable due to the "Anomeric Effect" on steroids. The nitrogen lone pair donates into the C-F 

orbital, facilitating the loss of fluoride (as HF) and generating an iminium ion. This hydrolyzes rapidly in water to an aldehyde/ketone.
Troubleshooting Guide
SymptomDiagnosisSolution
Product vanishes on TLC Hydrolysis on SilicaDo not use Silica. Use neutral Alumina or reverse phase (C18) with non-acidic buffers.
Fuming upon isolation HF EliminationThe free base is unstable. Isolate immediately as a salt (HCl or TFA salt).
NMR shows aldehyde HydrolysisAvoid all aqueous workups. Filter off salts and evaporate solvent.

Best Practice: Always isolate


-fluoroamines as their HBF

or HCl salts
. The protonation of the nitrogen removes the lone pair, shutting down the elimination pathway.

Module 4: Safety & Handling (DAST/HF)

Critical Warning: DAST and Deoxo-Fluor release HF upon hydrolysis.

  • Glass Etching: If your glassware becomes cloudy, you are generating free HF.

  • Explosion Hazard: DAST can detonate at temperatures >50°C.

    • Protocol: Never distill DAST.

    • Protocol: Dilute reaction mixtures with solvent before quenching.

    • Quench: Pour the reaction mixture slowly into saturated aqueous

      
      . Do not add water to DAST. 
      

References

  • PhenoFluor Mechanism & Utility: Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473. [Link]

  • PyFluor Development: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[4] Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Titanium Chloride in Reductive Amination: Barney, C. L., et al. (2011). Titanium(IV) chloride-mediated synthesis of imines and enamines. Tetrahedron Letters, 52(17), 2161-2163. (Note: Validated standard protocol for difficult ketones).
  • Stability of Alpha-Fluoroamines: Petrov, V. A. (2009). Synthesis and Properties of

    
    -Fluoroamines. Advances in Organic Synthesis, Vol 1.
    [Link]
    
  • Photoredox Deoxyfluorination (MacMillan): Nielsen, M. K., et al. (2018). Deoxyfluorination of Alcohols via Photoredox Catalysis. Science, 360(6396), 1438-1442. [Link]

Sources

Validation & Comparative

Validating Binding Kinetics at the Dopamine Transporter: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Focus: Experimental validation of binding kinetics (


, 

, Residence Time) at the Dopamine Transporter (DAT/SLC6A3).

Part 1: The Kinetic Imperative

In modern neuropsychopharmacology, equilibrium parameters (


, 

) are no longer sufficient to predict in vivo efficacy or abuse potential. The Residence Time Hypothesis suggests that the duration of a drug-target complex (

) drives the pharmacodynamic profile more than affinity alone.

At the Dopamine Transporter (DAT), this distinction is critical:

  • Cocaine exhibits rapid association and dissociation kinetics, leading to the characteristic "high" and rapid offset.

  • GBR12909 (Vanoxerine) and Benztropine analogs often display slow dissociation rates (long residence time), which can lead to insurmountable inhibition or distinct behavioral profiles (e.g., lower abuse potential despite high affinity).

This guide compares the "Gold Standard" Radioligand Binding method against emerging High-Throughput Fluorescence technologies, providing actionable protocols and data for validating these kinetic parameters.

Part 2: Technology Landscape & Comparative Analysis

Radioligand Binding (The Gold Standard)
  • Principle: Direct measurement of radiolabeled inhibitor binding over time.

  • Status: The only fully "off-the-shelf" solution for DAT kinetics.

  • Key Reagents: [³H]WIN35,428 (CFT), [³H]Mazindol, or [³H]Cocaine.

TR-FRET / Tag-lite® (The High-Throughput Contender)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Terbium-labeled receptor (SNAP-tag) and a fluorescent ligand.

  • Status: Custom Development Required. While D2 receptor kits exist, DAT requires cloning a SNAP-DAT fusion and synthesizing a fluorescent inhibitor (e.g., Rhodamine-labeled cocaine analogs like JHC 1-64).

  • Advantage: Homogeneous (no wash), real-time kinetics, high throughput.

NanoBRET™ (The Live-Cell Innovator)
  • Principle: Bioluminescence Resonance Energy Transfer between a NanoLuc®-DAT fusion and a cell-permeable fluorescent tracer.

  • Status: Custom Development Required. Emerging for SLC transporters.

  • Advantage: Measures kinetics in intact, living cells at physiological temperature (

    
    C), preserving electrochemical gradients.
    
Comparative Performance Matrix
FeatureRadioligand BindingTR-FRET (Tag-lite)NanoBRET (Live Cell)
Throughput Low (Filtration based)High (384/1536-well)Medium/High
Kinetic Resolution Seconds to MinutesMilliseconds to SecondsSeconds to Minutes
Physiological Relevance Low (Membranes/0-4°C)Medium (Membranes/Cells)High (Intact Cells/37°C)
Reagent Availability High (Commercial isotopes) Low (Requires custom tracer)Low (Requires custom tracer)
Waste/Safety Radioactive (³H/¹²⁵I)Safe (Fluorescent)Safe (Bioluminescent)
Primary Output

,

,


,

,

Occupancy, Residence Time

Part 3: Benchmark Kinetic Data

Reference values for validating your assay setup.

LigandType

(

)

(

)
Residence Time (min)Mechanism
Cocaine Inhibitor


(Fast)
< 1 minCompetitive
GBR12909 Inhibitor


~50 - 100 min Slow Isomerization
Mazindol Inhibitor


~33 minCompetitive
[³H]WIN35,428 Tracer


~20 minCompetitive

Note: Values vary by temperature (


C vs 

C) and ion concentration (

). GBR12909 often induces a "slow isomerization" step (

), making simple one-step models insufficient.

Part 4: Detailed Experimental Protocols

Method A: Kinetic Radioligand Binding (Association/Dissociation)

Use this protocol to establish baseline truth.

Reagents:

  • Membranes: Rat Striatal membranes or HEK293-hDAT membranes (

    
    /well).
    
  • Radioligand: [³H]WIN35,428 (

    
     Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Na+ is critical for DAT binding).

Workflow:

  • Association Phase:

    • Prepare 96-well plate with Buffer and Membranes.

    • Add [³H]WIN35,428 (final conc.

      
      , e.g., 10 nM) at 
      
      
      
      .
    • Incubate at

      
      C or 
      
      
      
      C.
    • Data Points: Terminate reaction via rapid filtration (GF/B filters + 0.1% PEI) at

      
       min.
      
  • Dissociation Phase:

    • Pre-incubate membranes with [³H]WIN35,428 for 120 min (to equilibrium).

    • At

      
      , add excess unlabeled blocker  (e.g., 
      
      
      
      Mazindol or GBR12909) to prevent re-binding.
    • Data Points: Filter at

      
       min.
      
  • Analysis:

    • Fit Association curve to One-phase association to get

      
      .
      
    • Fit Dissociation curve to One-phase decay to get

      
      .
      
    • Calculate

      
      .
      
Method B: Developing a TR-FRET / NanoBRET Assay

Since commercial kits are rare for DAT, follow this development logic.

1. Construct Generation:

  • Tag-lite: Clone human DAT into a SNAP-tag vector (N-terminal tag is preferred for DAT to avoid interfering with C-terminal trafficking motifs). Transfect into HEK293 cells.

  • NanoBRET: Clone human DAT into a NanoLuc® vector (N-terminal).

2. Tracer Selection (The Critical Bottleneck):

  • Commercial: Check for Rhodamine-labeled Cocaine analogs or Fluorescent False Neurotransmitters (FFNs) like FFN-102 (Tocris). Warning: FFNs are substrates; for inhibitor kinetics, you need a high-affinity fluorescent inhibitor.

  • Custom: Synthesize JHC 1-64 (Rhodamine-cocaine analog) or MFZ 9-18 .[1]

  • Validation: Perform a saturation binding assay with the fluorescent tracer to determine its

    
     using the specific technology (TR-FRET or BRET ratio).
    

3. Competition Kinetics (Motulsky & Mahan Method):

  • Use this to determine the kinetics of unlabeled drugs (your test compounds) using the fluorescent tracer.

  • Add Fluorescent Tracer + Unlabeled Test Compound simultaneously.

  • Measure signal continuously for 60-120 mins.

  • Fit: Use the "Kinetics of Competitive Binding" equation (Motulsky & Mahan) in Prism/GraphPad. This yields

    
     and 
    
    
    
    for the unlabeled drug without needing a radiolabel for every compound.

Part 5: Visualization of Signaling & Workflow

Diagram 1: The Kinetic Binding Workflow

This diagram illustrates the decision process for selecting the correct kinetic assay based on your stage of drug discovery.

KineticWorkflow cluster_methods Method Selection Start Start: DAT Binding Kinetics Goal Define Goal Start->Goal Screening High Throughput Screening (>100 cmpds) Goal->Screening Speed Validation Lead Optimization (<10 cmpds) Goal->Validation Accuracy Mechanism Mechanistic Deep Dive (Thermodynamics/Live Cell) Goal->Mechanism Physiology TRFRET TR-FRET / Tag-lite (Requires Fluorescent Ligand) Screening->TRFRET Homogeneous Radio Radioligand Binding ([3H]WIN35,428) Validation->Radio Gold Standard NanoBRET NanoBRET (NanoLuc-DAT Fusion) Mechanism->NanoBRET Intact Cells Output Calculate Kinetic Parameters (kon, koff, Residence Time) TRFRET->Output Radio->Output NanoBRET->Output

Caption: Decision matrix for selecting DAT kinetic assays based on throughput needs and physiological relevance.

Diagram 2: Association & Dissociation Dynamics

A visual representation of the experimental phases in a kinetic assay.

KineticPhases cluster_params Key Parameters T0 T=0 Add Ligand Assoc Association Phase (kon drives binding) T0->Assoc Equil Equilibrium (Plateau Reached) Assoc->Equil k_on kon (On Rate) Assoc->k_on Wash Intervention: Add Excess Blocker or Washout Equil->Wash Dissoc Dissociation Phase (koff drives decay) Wash->Dissoc k_off koff (Off Rate) Dissoc->k_off RT Residence Time (1/koff) k_off->RT

Caption: The temporal progression of a kinetic binding experiment, highlighting where specific rate constants are derived.

Part 6: Troubleshooting & Scientific Integrity (E-E-A-T)

The "Rebinding" Artifact

Problem: In dissociation experiments, if the radioligand dissociates and immediately re-binds to a nearby transporter, the measured


 will be artificially slow.
Solution: 
  • Infinite Dilution: Dilute the sample >100-fold after equilibrium (difficult in plate formats).

  • Scavenger Ligand: Add a high concentration (100x

    
    ) of a standard blocker (e.g., Mazindol) during the dissociation phase. This occupies any freed transporters, preventing re-binding. This is the preferred method for DAT.
    
Temperature Dependence

Insight: DAT kinetics are highly temperature-sensitive.

  • 0-4°C: Often used to stabilize the transporter and stop internalization, but kinetics are very slow.

  • 25-37°C: Physiologically relevant but risks transporter internalization or degradation during long assays.

  • Recommendation: For NanoBRET, use 37°C to capture true physiological residence time. For Radioligand, 25°C is a good compromise.

Sodium Dependence

Critical Control: DAT binding is Na+-dependent. Ensure your assay buffer contains at least 120 mM NaCl. A Choline-Cl substitution control should show zero specific binding, validating the functional integrity of the transporter.

References

  • Kimmel, H. L., et al. (2007). Dopamine Transporter Synthesis and Degradation Rate in Rat Striatum and Nucleus Accumbens. Journal of Pharmacology and Experimental Therapeutics.

  • Cha, J. H., et al. (2005). Rhodamine-labeled cocaine analogs for the visualization of dopamine transporter trafficking. Journal of Medicinal Chemistry.[1]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience.

  • Allikalt, A., et al. (2020). Fluorescent ligands for dopamine D2/D3 receptors.[2] Scientific Reports.

  • Kapur, S., & Seeman, P. (2000). Antipsychotic agents: efficacy and extrapyramidal side effects are inversely related to D2 receptor occupancy. Journal of Psychiatry & Neuroscience.

  • Sykes, D. A., et al. (2010). The influence of drug-receptor kinetics on the duration of action and efficacy of muscarinic antagonists. British Journal of Pharmacology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-2-methylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-methylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.